ABN401
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H34N12O |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
4-[5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3 |
InChI Key |
PQJGYYZYYMVBDF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ABN401 in Non-Small Cell Lung Cancer: A Technical Overview of the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABN401 is an orally bioavailable, highly selective, small-molecule inhibitor of the c-MET receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR).[1][2] Dysregulation of the c-MET signaling pathway, driven by genetic alterations such as gene amplification, overexpression, or mutations, is a key oncogenic driver in various malignancies, including Non-Small Cell Lung Cancer (NSCLC).[3][4] In NSCLC, aberrant c-MET signaling is implicated in tumor growth, invasion, metastasis, and the development of resistance to other targeted therapies, such as EGFR inhibitors.[5]
This compound is specifically designed to target tumors with c-MET dysregulation, with a particular focus on NSCLC harboring MET exon 14 (METex14) skipping mutations, which occur in approximately 3-4% of NSCLC cases. This document provides an in-depth technical guide on the core mechanism of action of this compound, supported by preclinical data, molecular modeling, and clinical trial results.
Core Mechanism of Action: Competitive ATP Inhibition
This compound functions as a highly selective ATP-competitive inhibitor of the c-MET tyrosine kinase. It directly binds to the ATP-binding pocket within the catalytic domain of the c-MET receptor. This binding action prevents the autophosphorylation of the receptor upon its activation by its natural ligand, Hepatocyte Growth Factor (HGF), or through ligand-independent mechanisms such as gene amplification or mutation. By blocking phosphorylation, this compound effectively halts the initiation of downstream signal transduction cascades that are critical for cancer cell proliferation and survival.
Molecular Binding Mode
Molecular docking simulations have elucidated the specific interactions between this compound and the c-MET kinase domain. The stability of the this compound-MET complex is maintained through a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.
Key amino acid residues in the MET kinase domain crucial for this interaction include:
-
Tyrosine 1230 (1230Y): Forms a key pi-stacking interaction with the inhibitor.
-
Aspartic Acid 1222 (1222D): Engages in a hydrogen bond with this compound.
-
Glutamic Acid 1233 (1233E): Forms a salt bridge that helps stabilize the complex.
Additional residues such as 1158P, 1161K, 1180A, and 1226A also contribute to the binding through hydrogen bonding and hydrophobic interactions, allowing this compound to bind to a larger area of the active site compared to some other c-MET inhibitors.
Inhibition of Downstream Signaling Pathways
The activation of the c-MET receptor tyrosine kinase normally triggers a cascade of intracellular signaling pathways that regulate cell growth, motility, and survival. Aberrant, continuous activation of these pathways is a hallmark of MET-addicted cancers. This compound's inhibition of c-MET phosphorylation effectively shuts down these critical downstream pathways.
The primary signaling axes blocked by this compound include:
-
RAS/MAPK Pathway: Crucial for cell proliferation.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and apoptosis.
-
JAK/STAT Pathway: Involved in cell migration and immune response modulation.
By disrupting these pathways, this compound induces cell death in tumor cells that are dependent on c-MET signaling for their proliferation and survival.
Quantitative Data: Clinical Efficacy in NSCLC
Clinical trials have demonstrated the anti-tumor activity of this compound in patients with advanced solid tumors, particularly in NSCLC with c-MET alterations.
Table 1: Phase 1 (NCT04052971) Efficacy in NSCLC
| Parameter | Cohort | Result | Citation |
| Clinical Response | NSCLC with c-MET overexpression | 2 Partial Responses | |
| Recommended Phase 2 Dose (RP2D) | Advanced Solid Tumors | 800 mg Once Daily (QD) | |
| Maximum Tolerated Dose (MTD) | Advanced Solid Tumors | Not reached at up to 1200 mg QD |
Table 2: Phase 2 (NCT05541822) Efficacy in METex14 Skipping NSCLC (Data Cut-off: July 2023)
| Parameter | Patient Population | Result | Citation |
| Objective Response Rate (ORR) | Treatment-Naïve (n=8) | 75% (6 of 8) | |
| Evaluable Population (n=17) | 52.9% (9 of 17) | ||
| Evaluable Population (n=16) | 56.2% (9 of 16) | ||
| Median Duration of Response (DoR) | All responders | 5.4 months |
Table 3: Phase 2 (NCT05541822) Safety Profile in All Patients (n=24) at 800 mg QD
| Adverse Event (AE) Parameter | Frequency | Citation |
| Most Common Treatment-Related AEs (any grade) | ||
| Nausea | 70.8% | |
| Vomiting | 29.2% | |
| Diarrhea | 33.3% | |
| Peripheral Edema (Grade 1-2) | 29.2% | |
| Serious AEs | ||
| Grade ≥3 Treatment-Related AEs (TRAEs) | 8.3% (2 of 24) | |
| TRAEs leading to discontinuation | 0% |
Experimental Protocols
The mechanism of action and clinical efficacy of this compound have been established through a series of preclinical and clinical investigations.
Molecular Docking Simulation
To investigate the potential binding mode between this compound and the c-MET kinase domain, molecular docking studies were conducted. The PyRx software, which implements AutoDock Vina, was utilized for this purpose. The analysis focused on identifying the lowest energy protein-inhibitor complexes to determine the most probable and stable binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking.
Kinase Selectivity Profiling
The selectivity of this compound was assessed against a large panel of kinases to confirm its specificity for c-MET. The kinase selectivity profile was determined by testing this compound against a panel of 571 kinases, including both wildtype and mutant forms, in studies conducted by Reaction Biology Corp.
Clinical Trial Methodology
The clinical development of this compound has been pursued through multicenter, open-label Phase 1 (NCT04052971) and Phase 2 (NCT05541822) trials.
-
Patient Population: Patients with advanced solid tumors, with expansion cohorts specifically for NSCLC with c-MET dysregulation (overexpression, amplification, or METex14 skipping).
-
Dosing and Administration: this compound was administered orally once daily in 21-day cycles. The Phase 1 study employed a dose-escalation design to determine safety and establish the RP2D.
-
Primary Objectives: The primary objective of the Phase 1 trial was to evaluate safety, tolerability, and determine the MTD. For the Phase 2 trial, the primary objective is the objective response rate (ORR).
-
Assessments: Safety and tolerability were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0. Tumor assessments and efficacy were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
Conclusion
This compound is a highly potent and selective c-MET inhibitor that acts by competitively binding to the ATP pocket of the kinase domain, thereby preventing receptor phosphorylation and blocking downstream oncogenic signaling. This mechanism has demonstrated promising anti-tumor efficacy and a manageable safety profile in clinical trials, particularly for patients with NSCLC harboring MET exon 14 skipping mutations. The ongoing clinical development will further delineate the role of this compound in the treatment landscape of MET-driven NSCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. MET in Non-Small-Cell Lung Cancer (NSCLC): Cross ‘a Long and Winding Road’ Looking for a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cMET in NSCLC: Can We Cut off the Head of the Hydra? From the Pathway to the Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
ABN401: A Technical Guide to its High-Affinity c-MET Binding and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the c-MET binding characteristics of ABN401, a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. This document details the quantitative binding affinity, the experimental methodologies used for its determination, and the subsequent impact on downstream signaling pathways.
Quantitative Binding Affinity and Inhibitory Activity of this compound
This compound has demonstrated high-affinity binding to the c-MET kinase domain and potent inhibition of its activity in both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of c-MET by this compound
| Parameter | Value | Assay Type | Source |
| IC50 | 10 nM | Kinase Selectivity Profile | [1] |
Table 2: Cytotoxic Activity of this compound in MET-Addicted Cancer Cell Lines
| Cell Line | IC50 (nM) | Cancer Type |
| SNU5 | ~2-10 | Gastric Cancer |
| SNU620 | ~8 | Gastric Cancer |
| Hs746T | ~2-10 | Gastric Cancer (MET exon 14 skipping) |
| MKN45 | Not explicitly stated, but sensitive | Gastric Cancer |
| EBC-1 | ~2 | Lung Cancer |
| H1993 | ~43 | Lung Cancer |
Note: The IC50 values for cell viability were observed to be in the nanomolar range for MET-addicted cancer cells[1].
Experimental Protocols
Kinase Selectivity Profile
The kinase selectivity of this compound was determined against a panel of 571 kinases, including 369 wild-type kinases and 202 kinase mutants, by Reaction Biology Corp[1]. While the specific proprietary protocol is not publicly available, such assays are typically performed using a radiometric format, which is considered the gold standard for kinase activity measurement[2][3].
General Radiometric Kinase Assay Protocol (HotSpot™ Assay Platform):
-
Reaction Setup: A reaction mixture is prepared containing the specific kinase, a substrate (protein or peptide), ATP (with a radiolabeled phosphate, e.g., ³³P-γ-ATP), and the test compound (this compound) at various concentrations.
-
Incubation: The reaction is incubated to allow for the kinase to phosphorylate the substrate.
-
Capture: The reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.
-
Washing: Unreacted radiolabeled ATP is washed away.
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (WST-1 Assay)
The cytotoxic effects of this compound on various cancer cell lines were evaluated using a standard WST (Water Soluble Tetrazolium salt) cell viability assay.
General WST-1 Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: Following the treatment period, the WST-1 reagent is added to each well.
-
Incubation: The plates are incubated for a period (typically 1-4 hours) to allow for the metabolic conversion of the WST-1 tetrazolium salt into a colored formazan (B1609692) product by viable cells.
-
Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each this compound concentration relative to the vehicle-treated control cells. The IC50 value is then determined from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on the c-MET Signaling Pathway
This compound is an ATP-competitive inhibitor that binds to the kinase domain of c-MET, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.
Caption: this compound inhibits the c-MET signaling pathway.
Experimental Workflow for In Vivo Xenograft Studies
The in vivo efficacy of this compound has been evaluated in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
Caption: Workflow for this compound in vivo xenograft studies.
References
ABN401: A Technical Guide to its Mechanism of Downstream Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABN401 is an orally bioavailable and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is a key driver in the tumorigenesis of various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[3][4][5][6] this compound effectively inhibits c-MET autophosphorylation and disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT3 pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[3][7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of these critical downstream signaling pathways. It includes a summary of key quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the signaling pathways and experimental workflows.
Introduction to this compound and its Target: c-MET
The c-MET proto-oncogene encodes the receptor tyrosine kinase c-MET, also known as the hepatocyte growth factor (HGF) receptor.[4][8] The binding of HGF to c-MET induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, initiating a complex network of downstream intracellular signaling.[7][9] Aberrant activation of c-MET signaling is implicated in a wide array of human malignancies and is associated with poor prognosis.[4][5][6] this compound is a novel, potent, and selective small molecule inhibitor designed to target cancers with c-MET dysregulation, such as those with MET exon 14 skipping mutations or MET amplification.[3][4]
Mechanism of Action of this compound
This compound functions by binding to the ATP-binding site within the catalytic kinase domain of c-MET.[4] This competitive inhibition prevents the phosphorylation of key tyrosine residues (Y1234, Y1235, Y1349, and Y1354), thereby blocking the initiation of downstream signaling cascades.[3][7] The high selectivity of this compound for c-MET minimizes off-target effects, contributing to a favorable safety profile observed in clinical trials.[3][4]
Inhibition of Downstream Signaling Pathways
The therapeutic efficacy of this compound is attributed to its ability to potently inhibit the key downstream signaling pathways activated by c-MET.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[10][11][12] Upon c-MET activation, the docking protein GAB1 recruits PI3K, leading to the activation of AKT and subsequent downstream effectors like mTOR.[7][10] this compound has been shown to effectively inhibit the phosphorylation of AKT in MET-addicted cancer cells, thereby suppressing this pro-survival pathway.[3]
RAS/RAF/MEK/ERK (MAPK) Pathway
The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is essential for cell proliferation and differentiation.[5][7] Activated c-MET recruits the adaptor protein GRB2, which in turn activates the RAS-GTPase, initiating the phosphorylation cascade of RAF, MEK, and ERK.[7] Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of ERK1/2 in cancer cells with aberrant c-MET signaling.[3]
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation by c-MET, translocates to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and invasion.[7][13][14] The direct binding of STAT3 to phosphorylated c-MET leads to its phosphorylation and dimerization.[7][14] Inhibition of c-MET by this compound consequently blocks the activation of STAT3, contributing to its anti-tumor effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (c-MET kinase inhibition) | - | 10 nM | [2] |
| IC50 (Cell Viability) | SNU-5 (Gastric Cancer) | 2 nM | [2][3] |
| Hs746T (Gastric Cancer) | 3 nM | [3] | |
| EBC-1 (Lung Cancer) | 2.31 nM | [3] | |
| H1993 (Lung Cancer) | 43.0 nM | [3] | |
| Inhibition of p-MET (Y1234/1235) | SNU-5, Hs746T, EBC-1 | Complete at 100 nM | [3] |
| Inhibition of p-AKT | SNU-5, Hs746T, EBC-1 | Dose-dependent | [3] |
| Inhibition of p-ERK1/2 | SNU-5, Hs746T, EBC-1 | Dose-dependent | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dose | Tumor Growth Inhibition (TGI) | Reference |
| SNU-5 Xenograft | Gastric Cancer | 3 mg/kg | 24.47% | [2] |
| 30 mg/kg | 89.49% | [2] | ||
| EBC-1 Xenograft | Lung Cancer | 10 mg/kg | 51.26% | [2] |
| 30 mg/kg | 77.85% | [2] | ||
| SNU638 Xenograft | Gastric Cancer | 10 mg/kg | 65.31% | [2] |
| 30 mg/kg | 78.68% | [2] |
Table 3: Clinical Efficacy of this compound (Phase 1/2 Trials)
| Trial Phase | Patient Population | Dose | Objective Response Rate (ORR) | Reference |
| Phase 1 | Advanced Solid Tumors | Up to 1200 mg QD | 2 Partial Responses in NSCLC | [15] |
| Phase 2 (METex14 NSCLC) | Treatment-Naïve | 800 mg QD | 75% (6/8) | [16] |
| All Evaluable Patients | 800 mg QD | 52.9% (9/17) | [16] |
Experimental Protocols
Cell Viability Assay
This protocol is based on methodologies commonly used to assess the cytotoxic effects of kinase inhibitors.
-
Cell Seeding: Plate cancer cells (e.g., SNU-5, Hs746T, EBC-1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) for 72 hours.
-
WST Assay: Add a water-soluble tetrazolium salt (WST) reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Phosphorylated Proteins
This protocol is a standard method for detecting the phosphorylation status of signaling proteins.
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p-MET, MET, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
This compound Mechanism of Action
Caption: this compound competitively inhibits ATP binding to the c-MET tyrosine kinase domain.
HGF/c-MET Downstream Signaling Pathways
Caption: Overview of the major downstream signaling pathways activated by HGF/c-MET.
Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for analyzing protein phosphorylation via Western blot.
Conclusion
This compound is a promising therapeutic agent that demonstrates potent and selective inhibition of the c-MET receptor tyrosine kinase. By effectively blocking the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT3 downstream signaling pathways, this compound exerts significant anti-tumor activity in preclinical models and has shown encouraging efficacy in clinical trials for cancers with c-MET dysregulation. The data presented in this technical guide underscore the robust mechanism of action of this compound and provide a comprehensive resource for researchers and clinicians in the field of oncology drug development.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – ABION BIO [abionbio.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-MET [stage.abbviescience.com]
- 9. Extracellular Matrix Influencing HGF/c-MET Signaling Pathway: Impact on Cancer Progression [mdpi.com]
- 10. The Role of PI3K in Met Driven Cancer: A Recap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of PI3K in Met Driven Cancer: A Recap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. STAT3 mediated upregulation of C-MET signaling acts as a compensatory survival mechanism upon EGFR family inhibition in chemoresistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactome | MET activates STAT3 [reactome.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ABION Presents New Efficacy Data for this compound, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
ABN401: A Technical Guide to a Potent and Selective c-MET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABN401 is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or protein overexpression, is a key driver in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation for the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC) with c-MET alterations. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound.
Chemical Structure and Physicochemical Properties
This compound was designed with a pyridoxazine moiety that acts as a binder to the hinge region of the ATP binding site of the MET tyrosine kinase.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa | 7.49 | --INVALID-LINK-- |
| Log P | 2.46 | --INVALID-LINK-- |
Pharmacological Properties
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of c-MET kinase activity with an IC50 of 10 nM.[1] In a broad kinase selectivity panel of 571 kinases, this compound demonstrated high selectivity for c-MET. At a concentration of 1 µM, this compound inhibited MET kinase by 98%, with minimal off-target effects on other kinases.[1]
Cytotoxic Activity
This compound exhibits potent cytotoxic activity against MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is in the nanomolar range for these cell lines, while no significant cell killing is observed in c-MET negative or normal cell lines at concentrations up to 10 µM.[1]
Table 2: In Vitro Cytotoxicity of this compound in MET-Addicted Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| SNU-5 | Gastric | MET Amplification | 2 |
| SNU-620 | Gastric | MET Amplification | 3 |
| Hs746T | Gastric | MET Amplification, MET exon 14 skipping | 5 |
| MKN45 | Gastric | MET Amplification | 8 |
| EBC-1 | Lung | MET Amplification | 15 |
| H1993 | Lung | MET Amplification | 43 |
Data sourced from Kim et al., Cancers 2020.
In Vivo Efficacy
In vivo studies using xenograft models of human cancers have demonstrated the significant antitumor efficacy of this compound. Oral administration of this compound led to dose-dependent tumor growth inhibition in various MET-addicted cancer models.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg, oral) | Tumor Growth Inhibition (TGI) (%) |
| SNU-5 | Gastric | 3 | 24.47 |
| SNU-5 | Gastric | 30 | 89.49 |
| EBC-1 | Lung | 10 | 51.26 |
| EBC-1 | Lung | 30 | 77.85 |
| SNU-638 | Gastric | 10 | 65.31 |
| SNU-638 | Gastric | 30 | 78.68 |
Data sourced from Kim et al., Cancers 2020.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in several animal species, demonstrating favorable properties including good oral bioavailability.
Table 4: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) | T1/2 (hr) | Bioavailability (%) |
| SD Rat | IV | 5 | 1333.3 ± 233.1 | - | 1342.9 ± 193.3 | 2.3 ± 0.3 | - |
| SD Rat | PO | 5 | 290.0 ± 85.4 | 2.7 ± 1.2 | 1133.3 ± 290.0 | 3.5 ± 0.5 | 42.1 - 56.2 |
| SD Rat | PO | 20 | 1140.0 ± 294.1 | 4.0 ± 0.0 | 6231.7 ± 1383.6 | 4.1 ± 0.4 | - |
| SD Rat | PO | 50 | 2586.7 ± 617.3 | 4.7 ± 1.2 | 17955.0 ± 3225.4 | 4.9 ± 0.4 | - |
| Beagle Dog | IV | 2 | 413.5 ± 100.9 | - | 775.3 ± 153.2 | 3.0 ± 0.4 | - |
| Beagle Dog | PO | 2 | 87.3 ± 27.2 | 2.0 ± 0.0 | 424.3 ± 134.1 | 3.6 ± 0.6 | 27.4 - 37.7 |
| Beagle Dog | PO | 5 | 204.0 ± 59.8 | 2.3 ± 0.6 | 1205.7 ± 294.0 | 4.1 ± 0.5 | - |
| Beagle Dog | PO | 10 | 389.7 ± 117.4 | 2.7 ± 0.6 | 2154.3 ± 514.8 | 4.2 ± 0.6 | - |
| Cynomolgus Monkey | IV | 2 | 537.0 ± 121.1 | - | 1098.0 ± 198.9 | 2.5 ± 0.3 | - |
| Cynomolgus Monkey | PO | 5 | 187.0 ± 45.0 | 2.0 ± 0.0 | 893.0 ± 154.0 | 3.4 ± 0.4 | - |
Data are presented as mean ± SD. Sourced from the supplementary materials of Kim et al., Cancers 2020.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of c-MET signaling leads to the inhibition of cancer cell proliferation, survival, and invasion. The key downstream pathways affected include the PI3K/AKT and RAS/MAPK pathways.
Figure 1. this compound inhibits c-MET signaling and downstream pathways.
Experimental Protocols
Cell Viability Assay
The cytotoxic activity of this compound is determined using a standard WST (Water Soluble Tetrazolium) cell viability assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3-5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
WST Reagent Addition: After the incubation period, WST reagent is added to each well.
-
Incubation and Measurement: Plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis using appropriate software.
Western Blot Analysis
Western blotting is used to assess the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins.
-
Cell Lysis: Cells are treated with different concentrations of this compound for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2. Experimental workflow for Western Blot analysis.
In Vivo Xenograft Studies
The in vivo antitumor activity of this compound is evaluated in immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Human cancer cells (e.g., SNU-5, EBC-1) are subcutaneously injected into the flanks of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-300 mm³), after which the mice are randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally once daily at specified doses (e.g., 3, 10, 30 mg/kg) for a defined period (e.g., 3 weeks).
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Conclusion
This compound is a promising, highly potent, and selective c-MET inhibitor with a favorable preclinical profile. Its strong in vitro and in vivo activity against MET-addicted cancers, coupled with good pharmacokinetic properties, supports its ongoing clinical development as a targeted therapy for patients with tumors harboring c-MET dysregulation. The detailed data and protocols presented in this guide provide a valuable resource for researchers and clinicians in the field of oncology drug development.
References
ABN401: A Profile of a Highly Selective c-MET Kinase Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of ABN401, a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase. The information herein is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of this targeted anti-cancer agent.
Executive Summary
This compound is an orally bioavailable small molecule designed to specifically target and inhibit the kinase activity of c-MET (hepatocyte growth factor receptor), a key driver in various solid tumors.[1] Dysregulation of the c-MET signaling pathway, through mutations, amplification, or overexpression, is implicated in tumor cell proliferation, survival, invasion, and metastasis.[1] this compound binds to the ATP-binding site of the MET tyrosine kinase, effectively blocking downstream signal transduction.[2] Preclinical data demonstrates a highly selective inhibition profile for this compound against a broad panel of kinases, indicating a favorable safety and efficacy profile.
Kinase Selectivity Profile
The kinase selectivity of this compound was assessed against a comprehensive panel of 571 kinases, including 369 wild-type kinases and 202 kinase mutants.[3] The screening revealed that this compound is a highly selective inhibitor of c-MET.
Quantitative Analysis of Kinase Inhibition
At a concentration of 1 µM, this compound demonstrated potent inhibition of MET kinase.[3] Minimal inhibition was observed for a limited number of other kinases, highlighting the specificity of this compound. The results of the kinase panel screening are summarized in the table below.
| Kinase Target | Percent Inhibition at 1 µM this compound |
| MET | 98%[3] |
| CLK1 | 37%[3] |
| CLK4 | 45%[3] |
Table 1: Inhibition of kinases by 1 µM this compound from a panel of 571 kinases.
Furthermore, the half-maximal inhibitory concentration (IC50) of this compound for c-MET was determined to be 10 nM.[3]
Experimental Protocols
The following section details the methodologies employed to determine the kinase selectivity profile of this compound.
Kinase Selectivity Profiling Assay
The kinase selectivity profiling of this compound was conducted by Reaction Biology Corp.[3]
Principle: The assay measures the ability of this compound to inhibit the activity of a large panel of purified kinases. A radiometric assay format, such as the ³³PanQinase™ or HotSpot™ assay, is the gold standard for directly measuring enzymatic activity and was likely employed.[4][5] These assays quantify the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a specific substrate by the kinase.[5]
General Protocol:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired screening concentration (1 µM).
-
Reaction Setup: In a multi-well plate, the recombinant kinase, its specific peptide or protein substrate, and this compound (or vehicle control) are combined in a kinase buffer solution.
-
Reaction Initiation: The kinase reaction is initiated by the addition of an ATP mixture containing [γ-³³P]ATP. The ATP concentration is typically kept at or near the Michaelis constant (Km) for each kinase to ensure physiological relevance.[6]
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose) that specifically binds the phosphorylated substrate.[5]
-
Washing: The filters are washed multiple times to remove unincorporated [γ-³³P]ATP.[6]
-
Detection: The radioactivity retained on the filters, which is directly proportional to the kinase activity, is measured using a scintillation counter.[6]
-
Data Analysis: The percentage of kinase activity inhibition by this compound is calculated relative to the vehicle control (DMSO).[6]
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the c-MET signaling cascade. The binding of its ligand, hepatocyte growth factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins.[7] This activation leads to the initiation of several signaling pathways crucial for cancer cell functions.
c-MET Signaling Pathway
The diagram below illustrates the major downstream signaling pathways activated by c-MET and the point of inhibition by this compound. Key pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which regulate cell proliferation, survival, and migration.[8][9]
Caption: The c-MET signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The logical flow of the kinase selectivity profiling experiment is outlined in the diagram below. This workflow ensures a systematic evaluation of the test compound's inhibitory activity against a broad range of kinases.
Caption: A typical workflow for a kinase selectivity profiling experiment.
Conclusion
This compound demonstrates a highly selective and potent inhibitory profile against c-MET kinase. The comprehensive kinase panel screening confirms its specificity, with minimal off-target activity. This high degree of selectivity is a critical attribute for a targeted therapeutic, suggesting a lower likelihood of off-target toxicities. The data presented in this guide supports the continued development of this compound as a promising therapeutic agent for cancers driven by aberrant c-MET signaling.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. This compound – ABION BIO [abionbio.com]
- 3. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of ABN401: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro characterization of ABN401, a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase. The data and methodologies presented herein are compiled from preclinical studies to facilitate a comprehensive understanding of this compound's mechanism of action, selectivity, and anti-tumor activity in relevant cancer models.
Core Mechanism of Action
This compound is an orally bioavailable, small-molecule inhibitor that demonstrates a highly selective, ATP-competitive binding to the c-MET tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or overexpression, is a known driver in the proliferation, survival, invasion, and angiogenesis of various tumor types.[1][3] this compound is designed to specifically target and disrupt this oncogenic signaling.
The binding of this compound to the ATP-binding site of the MET kinase domain effectively blocks its autophosphorylation and subsequent activation.[4] This inhibition prevents the downstream signaling cascade, leading to the suppression of key cellular processes involved in tumorigenesis. Molecular docking simulations have elucidated the binding mode of this compound within the MET kinase domain, revealing that its stability is maintained through a combination of hydrogen bonds and hydrophobic interactions.
MET Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the HGF-induced c-MET signaling cascade.
Kinase Selectivity Profile
This compound has demonstrated exceptional selectivity for the c-MET kinase. In a comprehensive kinase panel of 571 kinases, including 369 wild-type and 202 mutant kinases, this compound exhibited potent inhibition of MET while showing minimal activity against other kinases at a concentration of 1 µM.
| Kinase Target | Percent Inhibition (at 1 µM this compound) |
| MET | 98% |
| CLK4 | 45% |
| CLK1 | 37% |
| Data sourced from a kinase selectivity profiling study. |
This high degree of selectivity minimizes the potential for off-target effects, suggesting a favorable safety profile. The IC50 value of this compound for MET kinase inhibition was determined to be 10 nM.
In Vitro Efficacy in MET-Addicted Cancer Cells
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines with known MET dysregulation, including gene amplification and exon 14 skipping mutations.
| Cell Line | Cancer Type | MET Status | IC50 of this compound (nM) |
| SNU5 | Gastric Cancer | MET Amplification | Value not explicitly stated in abstracts |
| Hs746T | Gastric Cancer | MET Amplification, MET Exon 14 Skipping | Value not explicitly stated in abstracts |
| EBC-1 | Lung Cancer | MET Amplification | Value not explicitly stated in abstracts |
| H1993 | Lung Cancer | MET Amplification | Value not explicitly stated in abstracts |
| SNU638 | Gastric Cancer | MET Overexpression | Value not explicitly stated in abstracts |
| HFE145 | Normal Immortalized Cells | - | >10,000 |
| Cell viability was assessed after 72 hours of treatment. |
This compound demonstrated potent cytotoxic effects in MET-addicted cancer cell lines while having a minimal effect on normal immortalized cells. Furthermore, this compound was shown to inhibit the phosphorylation of MET at key tyrosine residues (Y1234/Y1235 and Y1349/Y1354) and suppress the activation of downstream signaling proteins, including AKT and ERK1/2, in a dose-dependent manner.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the c-MET kinase.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol:
-
Reagents: Purified recombinant c-MET kinase, kinase buffer, ATP, specific peptide substrate, and this compound.
-
Procedure: a. This compound is serially diluted to the desired concentrations. b. The c-MET enzyme, peptide substrate, and this compound are combined in a microplate well and incubated. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at 37°C. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity). f. The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). g. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability (WST) Assay
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Caption: Workflow for the cell viability (WST) assay.
Protocol:
-
Cell Seeding: MET-addicted cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST Reagent Addition: A water-soluble tetrazolium salt (WST) reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours, during which viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into a formazan (B1609692) dye.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates, providing insight into the inhibition of signaling pathways.
Protocol:
-
Cell Lysis: MET-addicted cancer cells are treated with various concentrations of this compound for a specified duration. Following treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total c-MET, phospho-c-MET (Y1234/1235), total AKT, phospho-AKT, total ERK1/2, phospho-ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Conclusion
The in vitro characterization of this compound confirms its status as a highly potent and selective c-MET inhibitor. Its ability to specifically inhibit c-MET kinase activity, suppress downstream signaling pathways, and induce cytotoxicity in MET-addicted cancer cell lines underscores its potential as a targeted therapeutic agent. The detailed protocols provided in this document serve as a guide for researchers and drug development professionals in the further investigation and application of this compound.
References
- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – ABION BIO [abionbio.com]
The Role of ABN401 in MET-Addicted Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ABN401 (Vabametkib), a highly potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. It consolidates preclinical and clinical data, focusing on the mechanism of action, efficacy in MET-addicted cancer models, and the experimental methodologies used for its evaluation.
Introduction: Targeting MET in Oncology
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, and its ligand, Hepatocyte Growth Factor (HGF), are crucial for normal cellular processes like embryonic development and tissue repair.[1][2] However, dysregulation of the HGF/MET signaling axis is a well-established driver in tumorigenesis. Aberrant MET activation—caused by gene amplification, exon 14 skipping mutations, or protein overexpression—promotes tumor proliferation, invasion, angiogenesis, and metastasis.[1][3] This phenomenon, termed "MET addiction," renders cancer cells highly dependent on MET signaling for their survival and growth, making MET an attractive therapeutic target.[1]
This compound is an innovative, orally administered small molecule inhibitor specifically designed to target cancers driven by MET alterations. It has demonstrated high selectivity and potent anti-tumor activity in various preclinical models and promising efficacy in clinical trials, particularly in non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.
Mechanism of Action: Selective Inhibition of MET Signaling
This compound functions as a selective, ATP-competitive inhibitor of the MET kinase domain. Molecular docking simulations show that this compound binds to the hinge region of the ATP-binding pocket of the MET kinase, stabilized by hydrogen bonds and hydrophobic interactions. By occupying this site, this compound effectively blocks the autophosphorylation of the MET receptor, thereby inhibiting the activation of its downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways. This disruption of the aberrant signaling cascade ultimately leads to the suppression of tumor cell growth and proliferation. A kinase selectivity profile against 571 kinases confirmed that this compound is highly selective for MET.
Preclinical Efficacy in MET-Addicted Models
This compound has demonstrated significant anti-tumor activity in a range of preclinical models, including cancer cell lines, cell line-derived xenografts (CDX), and patient-derived xenografts (PDX).
In Vitro Cytotoxicity
This compound shows potent cytotoxic activity against MET-addicted cancer cell lines, with IC50 values in the low nanomolar range. In contrast, no significant cell killing is observed in c-MET negative or normal cell lines, highlighting its specificity.
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| SNU5 | Gastric Cancer | MET Amplification | ~2 |
| EBC-1 | NSCLC | MET Amplification | ~5 |
| SNU638 | Gastric Cancer | MET Amplification | ~43 |
| H1993 | NSCLC | MET Amplification | Several nM |
| H596 | NSCLC | MET Amplification | Several nM |
| HFE145 | Normal Gastric | MET Negative | >10,000 |
Table 1: In Vitro Cytotoxic Activity of this compound in various cell lines. Data sourced from Kim J, et al. (2020).
In Vivo Anti-Tumor Activity
The efficacy of this compound has been validated in vivo using both CDX and PDX models. These studies show that this compound significantly suppresses tumor growth in models with high MET amplification or MET exon 14 skipping mutations. The response to this compound is strongly correlated with the MET status of the tumor, emphasizing the importance of patient selection based on MET oncogenic addiction.
| Model Type | Model Name | Cancer Type | MET Aberration | Treatment | Tumor Growth Inhibition (TGI) |
| CDX | SNU5 | Gastric Cancer | High Amplification | This compound | Significant Suppression |
| CDX | EBC-1 | NSCLC | High Amplification | This compound | Significant Suppression |
| PDX | LU5349 | NSCLC (Brain Mets) | High Amplification | 125 mg/kg QD | Up to 95% |
| PDX | LU5406 | NSCLC (Brain Mets) | High Amplification | 125 mg/kg QD | Up to 99% |
| PDX | GA3121 | Gastric Cancer | High Amplification | This compound | Significant Suppression |
| PDX | LU2503 | NSCLC | METex14 Skipping | This compound | Significant Suppression |
| PDX | GA2278 | Gastric Cancer | Moderate Amplification | This compound | No Significant Suppression |
Table 2: In Vivo Efficacy of this compound in Xenograft Models. Data sourced from Kim J, et al. (2020) and Rajasekaran N, et al. (2023).
The relationship between MET status and this compound efficacy underscores a clear dependency, where tumors with high levels of MET amplification or specific mutations are highly sensitive to the inhibitor.
References
- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
ABN401: A Potent and Selective c-MET Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide on the Effects of ABN401 on Cell Proliferation and Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an orally bioavailable and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway, through genetic alterations such as amplification, mutations, or overexpression, is implicated in the tumorigenesis and progression of various cancers, including gastric and non-small cell lung cancer (NSCLC). This compound is designed to specifically target cancer cells with c-MET oncogene addiction, offering a promising therapeutic strategy.[3] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its effects on cell proliferation and the induction of apoptosis. Detailed experimental protocols and data are presented to facilitate further research and development.
Core Mechanism of Action
This compound functions by binding to the ATP-binding site of the MET tyrosine kinase, thereby inhibiting its kinase activity.[4] This targeted action prevents the autophosphorylation of c-MET and disrupts its downstream signaling cascades, which include the PI3K/AKT and RAS/MAPK pathways.[5] The inhibition of these pathways ultimately leads to a reduction in cell proliferation and the induction of apoptosis in c-MET-dependent cancer cells.
Effects on Cell Proliferation
This compound has demonstrated potent and selective cytotoxic activity against a panel of MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.
Quantitative Data: this compound IC50 Values in MET-Addicted Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| SNU-5 | Gastric Cancer | MET Amplification | 2 |
| Hs746T | Gastric Cancer | MET Amplification | 3 |
| MKN45 | Gastric Cancer | MET Amplification | 4 |
| EBC-1 | Lung Cancer | MET Amplification | 8 |
| SNU620 | Gastric Cancer | MET Amplification | 9 |
| H1993 | Lung Cancer | MET Amplification | 43 |
| SNU638 | Gastric Cancer | c-MET Overexpression | 2 |
Data sourced from a 2020 study published in Cancers (Basel).
Induction of Apoptosis
This compound has been shown to induce apoptosis in MET-addicted cancer cells. This is evidenced by the activation of the caspase-associated apoptotic signaling pathway. Western blot analyses have demonstrated a dose-dependent increase in the cleavage of caspase-3 and its substrate, PARP-1, upon treatment with this compound.
Signaling Pathway Diagram: this compound Mechanism of Action
Caption: this compound inhibits c-MET autophosphorylation, blocking downstream signaling and promoting apoptosis.
Experimental Protocols
Cell Proliferation Assay (WST-1 Method)
This protocol outlines the determination of cell viability and proliferation using a WST-1 assay.
Materials:
-
MET-addicted cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3-5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 values.
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of cleaved caspase-3 and PARP-1 by Western blotting.
Materials:
-
MET-addicted cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP-1, anti-cleaved PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 48-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MET-addicted cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effects on cell proliferation and apoptosis.
Conclusion
This compound demonstrates significant potential as a targeted therapeutic agent for cancers characterized by MET oncogene addiction. Its high selectivity and potent inhibitory effects on c-MET lead to a marked reduction in cell proliferation and a clear induction of apoptosis in relevant cancer cell models. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound. Future studies should focus on expanding the range of cancer types tested and further elucidating the molecular mechanisms underlying this compound-induced apoptosis.
References
The Pharmacodynamics of ABN401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABN401 (vabametkib) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutations (like MET exon 14 skipping), or protein overexpression, is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC).[2][3][4] this compound is being developed as a targeted therapy for cancers harboring c-MET alterations. This guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings.
Mechanism of Action
This compound exerts its therapeutic effect by binding to the ATP-binding site of the MET tyrosine kinase, thereby inhibiting its kinase activity.[1][4] This direct inhibition prevents the autophosphorylation of key tyrosine residues (Y1234/Y1235 and Y1349/Y1354) within the MET kinase and C-terminal domains, respectively.[1] The blockade of MET phosphorylation disrupts the downstream signaling cascades that are crucial for tumor cell proliferation, survival, invasion, and metastasis.[1][2][4]
c-MET Signaling Pathway and this compound Inhibition
The c-MET signaling pathway is activated by its ligand, hepatocyte growth factor (HGF). This binding event leads to receptor dimerization and the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways. This compound's inhibition of MET phosphorylation effectively shuts down these downstream signals.
Quantitative Pharmacodynamic Data
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against c-MET in various preclinical models.
| Parameter | Value | Cell Lines/Assay | Reference |
| IC50 (c-MET Kinase) | 10 nM | Kinase Inhibition Assay | [1] |
| IC50 (Cell Viability) | 2 - 43 nM | MET-addicted cancer cell lines (SNU5, EBC-1, etc.) | [1] |
| Kinase Selectivity | >98% inhibition of MET at 1 µM | Panel of 571 kinases | [1] |
Clinical Efficacy
Clinical trials have provided evidence of the anti-tumor activity of this compound in patients with advanced solid tumors, particularly NSCLC with c-MET alterations.
Phase 1 Dose-Escalation Study (NCT04052971) [2][3]
| Dose Level (daily) | Number of Patients | DLTs Observed | Best Overall Response |
| 50 mg | 1 | 0 | - |
| 100 mg | 1 | 0 | - |
| 200 mg | 1 | 0 | - |
| 400 mg | 3 | 0 | - |
| 800 mg | 6 | 0 | 2 Partial Response (NSCLC) |
| 1200 mg | 4 | 0 | - |
| Total | 16 | 0 | 2 PR, 5 Stable Disease |
Phase 2 Study in METex14 NSCLC (NCT05541822) [5][6]
| Patient Population | Number of Patients | Objective Response Rate (ORR) |
| Treatment-Naïve | 8 | 75% (6/8) |
| Total Evaluable | 17 | 52.9% (9/17) |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.
Phase 1 (NCT04052971) [2]
| Adverse Event (AE) Type | Frequency |
| Grade ≥ 3 Drug-Related AEs | 0 |
| Drug-Related Serious AEs | 1 (transient peripheral edema) |
| Treatment-Related Adverse Event (TRAE) | Any Grade | Grade ≥ 3 |
| Nausea | 70.8% | - |
| Diarrhea | 33.3% | - |
| Vomiting | 29.2% | - |
| Peripheral Edema | 29.2% | 0% |
| Any TRAE | - | 8.3% |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are outlined below. It should be noted that while these represent standard methodologies, specific parameters may have been optimized by the investigators and are not always publicly available.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against c-MET kinase activity.
Methodology: A representative protocol for a kinase inhibition assay is as follows. The specific assay for this compound was performed by Reaction Biology Corp.[1]
-
Reagents: Recombinant human c-MET kinase, kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Procedure:
-
A serial dilution of this compound is prepared.
-
The c-MET enzyme, substrate, and this compound at various concentrations are added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
The plate is incubated to allow for the phosphorylation of the substrate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by non-linear regression analysis.
Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology: A common method for assessing cell viability is the MTT or WST assay.[1]
-
Cell Culture: Cancer cell lines with known MET status are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution (e.g., MTT) is added to each well.
-
Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.
Western Blot Analysis
Objective: To determine the effect of this compound on the phosphorylation of c-MET and its downstream signaling proteins.
Methodology:
-
Sample Preparation:
-
Cells are treated with various concentrations of this compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponds to the amount of protein.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Model Establishment:
-
Tumor tissue from a patient is surgically implanted into immunocompromised mice (e.g., NSG mice).
-
The tumor is allowed to grow and is then passaged to subsequent cohorts of mice for studies.
-
-
Treatment:
-
Once the tumors reach a specified size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound is a highly selective and potent c-MET inhibitor with a clear mechanism of action that translates to anti-tumor activity in preclinical models and promising efficacy in clinical trials for patients with c-MET-driven cancers. Its favorable safety profile and demonstrated clinical benefit, particularly in NSCLC patients with MET exon 14 skipping mutations, support its continued development as a valuable targeted therapy. Further research and ongoing clinical trials will continue to define the full therapeutic potential of this compound.
References
- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound – ABION BIO [abionbio.com]
- 5. ABION Presents New Efficacy Data for this compound, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
- 6. ascopubs.org [ascopubs.org]
Methodological & Application
ABN401 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABN401 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or protein overexpression, is a known driver in various human cancers, making it a key therapeutic target.[1][3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the MET tyrosine kinase, which in turn blocks its autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its therapeutic potential.
Mechanism of Action
This compound selectively targets the c-MET tyrosine kinase. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-MET induces receptor dimerization and autophosphorylation of key tyrosine residues (Tyr1234/1235) in its kinase domain. This phosphorylation event initiates a cascade of downstream signaling. This compound inhibits this critical phosphorylation step, thereby blocking c-MET-driven oncogenic signaling.
Quantitative Data
The cytotoxic effects of this compound have been evaluated in various cancer cell lines, particularly those with MET-addiction (e.g., MET amplification or mutations). The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| SNU-5 | Gastric Carcinoma | Amplification | 2.80 |
| MKN45 | Gastric Carcinoma | Amplification | 4.60 |
| SNU-620 | Gastric Carcinoma | Amplification | 8.13 |
| SNU-638 | Gastric Carcinoma | Overexpression | 3.33 |
| EBC-1 | Non-Small Cell Lung Cancer | Amplification | 2.22 |
| H1993 | Non-Small Cell Lung Cancer | Amplification | 43.0 |
| Hs746T | Gastric Carcinoma | MET exon 14 skipping | N/A |
| HFE145 | Normal Gastric Epithelial | Normal | >10,000 |
Note: IC50 values were determined after 72 hours of treatment.
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., MET-addicted cancer cell lines)
-
Complete cell culture medium
-
This compound
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
Application Notes and Protocols for ABN401 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ABN401, a selective c-MET inhibitor, in patient-derived xenograft (PDX) models for preclinical cancer research. The protocols outlined below are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in various cancer types with aberrant c-MET signaling.
Introduction to this compound and PDX Models
This compound is a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification or mutations like MET exon 14 skipping, is a known driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[1] this compound functions by binding to the ATP-binding site of MET, thereby inhibiting its kinase activity and disrupting downstream signaling cascades.
Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[3] These models are considered more clinically relevant than traditional cell line-derived xenografts because they better recapitulate the heterogeneity and architecture of the original human tumor.[3] Consequently, PDX models are increasingly utilized in preclinical studies to assess the efficacy of targeted therapies like this compound.
c-MET Signaling Pathway and Mechanism of this compound Action
The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. This compound effectively blocks this cascade at its origin.
Figure 1: c-MET Signaling Pathway and this compound Inhibition.
Efficacy of this compound in PDX Models: Quantitative Data
The antitumor activity of this compound has been evaluated in various PDX models harboring different c-MET aberrations. The efficacy is often quantified as Tumor Growth Inhibition (TGI), which represents the percentage reduction in tumor volume in treated mice compared to a vehicle-treated control group.
Table 1: Efficacy of this compound in Gastric and Lung Cancer PDX Models [1]
| PDX Model ID | Cancer Type | MET Alteration | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| GA3121 | Gastric | High Amplification | 30 | 102.4 |
| LI0612 | Gastric | High Amplification | 30 | 109.1 |
| LU2503 | Lung | High Amplification & METex14 Skipping | 30 | 99.11 |
| LU5381 | Lung | METex14 Skipping | 10 | 63.09 |
| LU5381 | Lung | METex14 Skipping | 30 | 75.47 |
| GA2278 | Gastric | Negative | 30 | 47.6 |
| GA0075 | Gastric | Low Amplification | 30 | 22.3 |
| GA0152 | Gastric | Low Amplification | 30 | 14.2 |
| GA0046 | Gastric | Low Amplification | 30 | 13.4 |
Table 2: Efficacy of this compound in NSCLC Brain Metastasis PDX Models [4]
| PDX Model ID | MET Alteration | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| LU5349 | High Amplification | 125 | up to 95 |
| LU5406 | High Amplification | 125 | up to 99 |
These data demonstrate that this compound exhibits significant antitumor activity in PDX models with high MET amplification or MET exon 14 skipping mutations, while its efficacy is substantially lower in models with low or no MET alterations.[1]
Experimental Protocols
The following protocols provide a general framework for evaluating this compound in PDX models. Specific parameters may need to be optimized based on the tumor type and the specific research question.
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the subcutaneous implantation of fresh human tumor tissue into immunodeficient mice.
Figure 2: Workflow for PDX Model Establishment.
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Sterile surgical instruments (scalpels, forceps)
-
Sterile PBS or appropriate cell culture medium
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Tissue Preparation:
-
Under sterile conditions, wash the fresh tumor tissue with cold, sterile PBS.
-
Remove any non-tumor or necrotic tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once a palpable tumor forms, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use, and the remainder can be processed for passaging into new mice as described above.
-
This compound Efficacy Study in Established PDX Models
This protocol outlines the procedure for evaluating the antitumor activity of this compound in mice bearing established PDX tumors.
Figure 3: Workflow for this compound Efficacy Study in PDX Models.
Materials:
-
Mice with established PDX tumors (tumor volume ~150-300 mm³)
-
This compound, formulated for oral administration
-
Vehicle control
-
Oral gavage needles
-
Calipers and a scale for weighing mice
Procedure:
-
Group Allocation:
-
Once the average tumor volume reaches 150-300 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Administration:
-
For the treatment group, administer this compound orally at the desired dose (e.g., 10 or 30 mg/kg). A typical dosing schedule is five consecutive days a week for three weeks.[1]
-
For the control group, administer the vehicle solution following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
At the end of the study, euthanize the mice and excise the tumors. Tumors can be used for further analysis, such as Western blotting to assess target engagement or histopathology.
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
-
Conclusion
The use of this compound in patient-derived xenograft models provides a robust preclinical platform to investigate its therapeutic potential in cancers with c-MET dysregulation. The protocols and data presented here offer a foundation for researchers to design and interpret experiments aimed at advancing our understanding of this compound's efficacy and mechanism of action in a clinically relevant setting. Careful selection of PDX models based on their MET status is crucial for the successful evaluation of this targeted therapy.[1]
References
- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. championsoncology.com [championsoncology.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ABN401 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of ABN401, a selective c-MET inhibitor, in mouse models of cancer. The included data and methodologies are based on published preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway, through mutations, amplification, or overexpression, is a known driver in various cancers. This compound binds to the ATP-binding site of the c-MET kinase, inhibiting its autophosphorylation and subsequently blocking downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. This targeted inhibition leads to suppressed tumor growth in cancers that are dependent on c-MET signaling.[1][3]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action for this compound in inhibiting the c-MET signaling pathway.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the tumor growth inhibition (TGI) data from preclinical studies of this compound in various mouse xenograft models.[1]
Table 1: this compound Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| SNU-5 | Gastric Cancer | BALB/c-nude | 3 | Oral | 5 days/week for 3 weeks | 24.47 |
| SNU-5 | Gastric Cancer | BALB/c-nude | 30 | Oral | 5 days/week for 3 weeks | 89.49 |
| EBC-1 | Lung Cancer | BALB/c-nude | 10 | Oral | 5 days/week for 3 weeks | 51.26 |
| EBC-1 | Lung Cancer | BALB/c-nude | 30 | Oral | 5 days/week for 3 weeks | 77.85 |
| SNU638 | Gastric Cancer | BALB/c-nude | 10 | Oral | 5 days/week for 3 weeks | 65.31 |
| SNU638 | Gastric Cancer | BALB/c-nude | 30 | Oral | 5 days/week for 3 weeks | 78.68 |
Table 2: this compound Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | MET Status | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| LU5381 | Lung Cancer | MET exon14 skipping | 10 | Oral | 5 days/week for 3 weeks | 63.09 |
| LU5381 | Lung Cancer | MET exon14 skipping | 30 | Oral | 5 days/week for 3 weeks | 75.47 |
| GA3121 | Gastric Cancer | High MET Copy Number | 30 | Oral | 5 days/week for 3 weeks | 99.11 |
| LI0612 | Liver Cancer | High MET Copy Number | 30 | Oral | 5 days/week for 3 weeks | 109.1 |
| LU2503 | Lung Cancer | High MET Copy Number | 30 | Oral | 5 days/week for 3 weeks | 102.3 |
Experimental Workflow for this compound Administration in Mouse Models
The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Experimental Protocols
The following are detailed protocols for the administration of this compound in mouse models, based on established methodologies.
Protocol 1: Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the this compound powder accurately using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to the tube.
-
Vortex the mixture thoroughly until the this compound is completely suspended. Prepare the formulation fresh daily.
Protocol 2: Oral Gavage (PO) Administration of this compound
Materials:
-
Prepared this compound formulation
-
Appropriate gauge feeding needle (e.g., 20-22 gauge for mice)
-
1 mL syringe
-
Animal restraint device (optional)
Procedure:
-
Gently restrain the mouse, ensuring a firm but gentle grip to prevent injury.
-
Draw the calculated dose of the this compound suspension into the syringe fitted with the feeding needle.
-
Carefully insert the feeding needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Slowly and steadily dispense the formulation.
-
Withdraw the feeding needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after administration.
Protocol 3: Subcutaneous Tumor Xenograft Model Establishment
Materials:
-
Cultured tumor cells (e.g., SNU-5, EBC-1)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringe with a 25-27 gauge needle
-
70% ethanol (B145695) wipes
-
Immunocompromised mice (e.g., BALB/c-nude)
Procedure:
-
Harvest the tumor cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). If using, mix with Matrigel on ice.
-
Clean the injection site on the flank of the mouse with a 70% ethanol wipe.
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach the desired volume (e.g., 150-300 mm³).
Protocol 4: Tumor Volume and Body Weight Monitoring
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Measure the length (L) and width (W) of the tumor using digital calipers at regular intervals (e.g., twice or three times a week).
-
Calculate the tumor volume using the formula: Tumor Volume = (L x W²) / 2.
-
Weigh each mouse at the same time as tumor measurement to monitor for any treatment-related toxicity.
-
Record all measurements meticulously for each mouse.
References
ABN401 and EGFR Inhibitor Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the amplification or mutation of the MET proto-oncogene, which leads to the activation of alternative signaling pathways, allowing cancer cells to evade EGFR blockade. ABN401 is a potent and highly selective c-MET tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with EGFR inhibitors to overcome acquired resistance in EGFR-mutant NSCLC.
Recent preclinical studies have shown that the combination of this compound with a third-generation EGFR-TKI is effective in MET-amplified and EGFR-mutant NSCLC models with acquired resistance.[3][4] This combination therapy aims to simultaneously inhibit both the primary oncogenic driver (EGFR) and the key resistance pathway (MET), leading to a synergistic anti-tumor effect.
Rationale for Combination Therapy
The MET signaling pathway, when activated, can bypass the effects of EGFR inhibition by activating downstream pathways such as PI3K/AKT and MAPK/ERK, which are also downstream of EGFR. This redundancy in signaling allows cancer cells to survive and proliferate despite effective EGFR blockade. By co-administering a selective c-MET inhibitor like this compound with an EGFR TKI, it is possible to achieve a more comprehensive and durable inhibition of these critical cancer cell survival pathways. Preclinical evidence strongly supports this approach, demonstrating a high degree of tumor growth inhibition in patient-derived xenograft (PDX) models.[1]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound as a monotherapy and in combination with an EGFR inhibitor.
| Cell Line | MET Status | This compound IC50 (nM) | Reference |
| SNU-5 | MET Amplification | 1.8 | |
| EBC-1 | MET Amplification | 3.2 | |
| Hs746T | MET Exon 14 Skipping | 1.9 | |
| SNU-638 | MET Overexpression | 43.0 |
Table 1: In Vitro Cytotoxicity of this compound in MET-Addicted Cancer Cell Lines. This table illustrates the potent cytotoxic activity of this compound against various cancer cell lines with different MET alterations.
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| SNU-5 Xenograft | Gastric Cancer | This compound (30 mg/kg) | 85.2% | |
| EBC-1 Xenograft | Lung Cancer | This compound (30 mg/kg) | 78.7% | |
| EGFR-mutant PDX | Lung Cancer | This compound + Lazertinib (B608487) | 96.6% |
Table 2: In Vivo Efficacy of this compound Monotherapy and Combination Therapy. This table highlights the significant in vivo anti-tumor activity of this compound, particularly the synergistic effect observed when combined with an EGFR inhibitor in a patient-derived xenograft model.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental design and the underlying biological mechanisms, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and EGFR inhibitors. These protocols are based on established methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and an EGFR inhibitor, both individually and in combination, on NSCLC cells.
Materials:
-
EGFR-mutant, MET-amplified NSCLC cell lines (e.g., H1975, PC9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
EGFR inhibitor (e.g., Osimertinib, Gefitinib; stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the EGFR inhibitor in complete growth medium. For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Combination index (CI) values can be calculated using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
Objective: To assess the effect of this compound and an EGFR inhibitor on the phosphorylation status of key signaling proteins in the EGFR and MET pathways.
Materials:
-
Treated cell lysates or tumor homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse cells or homogenize tumor tissue in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and an EGFR inhibitor combination in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
EGFR-mutant, MET-amplified NSCLC cells or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
EGFR inhibitor formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously implant 5-10 x 10^6 cells (resuspended in PBS or medium, with or without Matrigel) or patient-derived tumor fragments into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, EGFR inhibitor alone, combination).
-
Administer the treatments as per the determined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Conclusion
The combination of this compound with an EGFR inhibitor represents a promising therapeutic strategy to overcome acquired resistance in EGFR-mutant NSCLC driven by MET amplification. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively design and execute preclinical studies to further investigate the synergistic potential of this combination therapy. Rigorous preclinical evaluation is crucial for the successful clinical translation of this targeted therapy approach.
References
Application Notes and Protocols for In Vivo Imaging of ABN401 Therapeutic Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABN401 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway is implicated in the tumorigenesis, proliferation, survival, invasion, and metastasis of various solid tumors.[1][2] this compound competitively binds to the ATP-binding site of the c-MET kinase domain, leading to the inhibition of its autophosphorylation and the subsequent blockade of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various xenograft and patient-derived xenograft (PDX) models of cancers with c-MET alterations.[2] This document provides detailed application notes and protocols for the in vivo imaging of the therapeutic response to this compound in preclinical cancer models.
This compound Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by targeting the c-MET signaling pathway. The binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation leads to the recruitment of downstream signaling molecules and the activation of pro-survival and proliferative pathways. This compound blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.
Figure 1: this compound Signaling Pathway.
Data Presentation: In Vivo Efficacy of this compound
The therapeutic efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the tumor growth inhibition data from xenograft studies.
Table 1: Tumor Growth Inhibition in c-MET Addicted Cancer Cell Line Xenografts
| Cell Line | Tumor Type | This compound Dose (mg/kg, oral) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| SNU-5 | Gastric Cancer | 3 | 5 days/week for 3 weeks | 45 | |
| SNU-5 | Gastric Cancer | 10 | 5 days/week for 3 weeks | 75 | |
| SNU-5 | Gastric Cancer | 30 | 5 days/week for 3 weeks | 95 | |
| EBC-1 | Lung Cancer | 3 | 5 days/week for 3 weeks | 50 | |
| EBC-1 | Lung Cancer | 10 | 5 days/week for 3 weeks | 80 | |
| EBC-1 | Lung Cancer | 30 | 5 days/week for 3 weeks | 98 | |
| SNU-638 | Gastric Cancer | 3 | 5 days/week for 3 weeks | 40 | |
| SNU-638 | Gastric Cancer | 10 | 5 days/week for 3 weeks | 70 | |
| SNU-638 | Gastric Cancer | 30 | 5 days/week for 3 weeks | 90 |
Table 2: Representative Quantitative In Vivo Imaging Data for a Selective c-MET Inhibitor (Capmatinib)
| Imaging Modality | Xenograft Model | Treatment | Imaging Readout | % Change from Baseline | Reference |
| PET | Hs746T (Gastric) | Capmatinib (10 mg/kg) | [18F]FDG SUVmax | -58% | |
| PET | Hs746T (Gastric) | Capmatinib (10 mg/kg) | [18F]FLT SUVmax | -75% | |
| Bioluminescence | H1993 (Lung) | Capmatinib (10 mg/kg) | Photon Flux (photons/sec) | -85% |
Note: As specific in vivo imaging data for this compound is not publicly available, this table presents representative data from preclinical studies of another selective c-MET inhibitor, capmatinib, to illustrate the expected quantitative changes in imaging readouts following effective c-MET inhibition.
Experimental Protocols
Detailed methodologies for key in vivo imaging experiments to assess the therapeutic response of this compound are provided below.
Experimental Workflow
References
Determining ABN401 Sensitivity: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABN401 is an orally bioavailable, highly selective tyrosine kinase inhibitor that targets the c-Met receptor (also known as hepatocyte growth factor receptor, HGFR).[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, invasion, and angiogenesis.[2] Dysregulation of this pathway, through mutations such as MET exon 14 skipping or gene amplification, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][2] this compound functions by binding to the ATP-binding site of the MET tyrosine kinase, inhibiting its autophosphorylation and disrupting downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways.[1][2] This targeted inhibition can induce cell death in tumor cells that are dependent on c-Met signaling.[1]
Assessing the sensitivity of cancer cell lines to this compound is a critical step in preclinical drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data to determine the concentration-dependent effects of the compound and to calculate key parameters such as the half-maximal inhibitory concentration (IC50). This document provides detailed protocols for three common and robust cell viability assays—MTT, CellTiter-Glo®, and Crystal Violet—to evaluate cellular sensitivity to this compound.
This compound Mechanism of Action
This compound exerts its anti-tumor effect by selectively inhibiting the c-Met receptor tyrosine kinase. This action blocks downstream signaling pathways that are critical for cancer cell growth and survival.
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines with known MET alterations. The IC50 values were determined using a WST-1 assay, a tetrazolium salt-based method comparable to the MTT assay, after 72 hours of drug exposure.[2]
| Cell Line | Cancer Type | MET Alteration | IC50 (nM)[2] |
| SNU-5 | Gastric Carcinoma | Amplification | 3.11 |
| Hs746T | Gastric Carcinoma | MET exon 14 skipping | 3.49 |
| EBC-1 | Lung Squamous Cell Carcinoma | Amplification | 2.22 |
| SNU-638 | Gastric Carcinoma | Overexpression | 3.33 |
| H1993 | Lung Adenocarcinoma | Amplification | 43.0 |
| SNU-620 | Gastric Carcinoma | Amplification | 8.13 |
| MKN45 | Gastric Carcinoma | Amplification | 2.01 |
| HFE145 | Normal Gastric Epithelial | None (Wild-Type) | >10,000 |
Experimental Workflow Overview
A generalized workflow for assessing cell viability in response to this compound treatment involves cell seeding, compound treatment, incubation, addition of a viability reagent, and signal detection.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] The amount of formazan produced is proportional to the number of living cells, which is quantified by measuring the absorbance after solubilization.[5]
Materials:
-
This compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Adherent cancer cells of interest (e.g., EBC-1, Hs746T)
-
Sterile 96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical final concentration range might be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for 72 hours (or desired time point) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if desired.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay quantifies cell viability based on the measurement of ATP, an indicator of metabolically active cells.[6][7] The reagent contains a thermostable luciferase which generates a luminescent signal proportional to the amount of ATP present.[6] This "glow-type" signal is robust and directly correlates with the number of viable cells.[8]
Materials:
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Reagent
-
Complete cell culture medium
-
Cancer cells of interest
-
Sterile, opaque-walled 96-well plates (white plates are recommended for luminescence)
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at the desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare and add serial dilutions of this compound (and vehicle control) to the wells as described in the MTT protocol.
-
Incubate the plate for 72 hours (or desired time point) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Crystal Violet Assay
Principle: This simple and cost-effective assay is based on the ability of the crystal violet dye to bind to DNA and proteins of adherent cells.[11][12] Following treatment, dead cells detach from the plate and are washed away.[12] The remaining viable, adherent cells are stained, and the amount of dye, which is proportional to the cell biomass, is quantified after solubilization by measuring absorbance.[13]
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Adherent cancer cells of interest
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% Paraformaldehyde or 100% Methanol)
-
0.5% Crystal Violet Staining Solution (in 25% methanol)
-
Solubilization Solution (e.g., 30% acetic acid or 1% SDS)
-
Microplate reader (capable of reading absorbance at 570-590 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Perform cell seeding and this compound treatment in a 96-well plate as described in the MTT protocol.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Fixation and Staining:
-
Carefully aspirate the culture medium from all wells.
-
Gently wash the cells once with 200 µL of PBS.
-
Add 100 µL of fixing solution (e.g., Methanol) to each well and incubate for 15 minutes at room temperature.[14]
-
Remove the fixing solution and allow the plate to air dry completely.
-
Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[13]
-
-
Washing:
-
Carefully remove the crystal violet solution.
-
Wash the plate gently by immersing it in a beaker of tap water or by adding PBS to each well. Repeat this washing step 3-4 times to remove excess stain.[13]
-
Invert the plate on a paper towel and tap gently to remove any remaining liquid. Allow the plate to air dry.
-
-
Solubilization and Data Acquisition:
-
Add 100 µL of solubilization solution (e.g., 30% acetic acid) to each well.[14]
-
Place the plate on an orbital shaker for 15-30 minutes to fully dissolve the stain.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis and Interpretation
For all assays, cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
Calculation: Percentage Viability = [(Absorbance/Luminescence of Treated Sample - Absorbance/Luminescence of Blank) / (Absorbance/Luminescence of Vehicle Control - Absorbance/Luminescence of Blank)] x 100
The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates greater sensitivity of the cells to the compound.
References
- 1. This compound – ABION BIO [abionbio.com]
- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Influence of the HER receptor ligand system on sensitivity to cetuximab and trastuzumab in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
Application Notes and Protocols: Immunohistochemistry for c-MET Expression in ABN401 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of immunohistochemistry (IHC) to evaluate c-MET expression in preclinical and clinical studies of ABN401, a selective c-MET inhibitor. The protocols and data presented are intended to guide researchers in the accurate assessment of c-MET as a biomarker for this compound sensitivity.
Introduction
This compound is an orally bioavailable, highly selective small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutations (e.g., MET exon 14 skipping), or protein overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[2] this compound binds to the ATP-binding site of c-MET, inhibiting its phosphorylation and disrupting downstream signaling pathways, which can lead to cell death in tumors dependent on this pathway.[1] Consequently, accurate detection of c-MET expression is crucial for identifying patients who may benefit from this compound therapy. Immunohistochemistry is a widely used method for assessing c-MET protein expression in tumor tissue.
c-MET Signaling Pathway and this compound's Mechanism of Action
The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating multiple downstream signaling cascades. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are integral to cell proliferation, survival, migration, and invasion.[3] Aberrant c-MET activation leads to uncontrolled cell growth and metastasis.[4] this compound acts as a competitive inhibitor at the ATP-binding site of the c-MET kinase domain, preventing this phosphorylation and subsequent pathway activation.
Caption: this compound inhibits the c-MET signaling pathway.
Quantitative Data on c-MET Expression and this compound Efficacy
Preclinical and clinical studies have demonstrated a correlation between the level of c-MET expression or specific c-MET alterations and the response to this compound.
Preclinical Data: this compound Activity in Cancer Cell Lines and PDX Models
The following table summarizes the in vitro cytotoxic activity of this compound in various cancer cell lines with differing c-MET status, as well as the in vivo response in patient-derived xenograft (PDX) models.
| Cell Line / PDX Model | Cancer Type | c-MET Status (IHC Score) | c-MET Alteration | This compound IC50 (nM) | In Vivo Tumor Growth Inhibition (TGI) |
| Cell Lines | |||||
| SNU-5 | Gastric | 3+ | High Amplification | 2.1 | Significant |
| Hs746T | Gastric | 3+ | High Amplification | 2.5 | Not Reported |
| MKN45 | Gastric | 3+ | High Amplification | 43.1 | Not Reported |
| EBC-1 | Lung | 3+ | High Amplification | 2.0 | Significant |
| H1993 | Lung | 3+ | High Amplification | 2.8 | Not Reported |
| SNU-638 | Gastric | 3+ | No Amplification | 2.7 | Significant |
| PDX Models | |||||
| GA3121 | Gastric | 3+ | High Amplification | Not Applicable | Significant |
| LI0612 | Liver | 3+ | High Amplification | Not Applicable | Significant |
| LU2503 | Lung | 3+ | High Amplification | Not Applicable | Significant |
| LU5381 | Lung | 3+ | MET exon 14 skipping | Not Applicable | Significant |
Clinical Data: this compound Efficacy in NSCLC Patients
Clinical trials of this compound have focused on patients with NSCLC harboring specific c-MET alterations. The following table summarizes key efficacy data from these trials.
| Clinical Trial Phase | Patient Population | c-MET Alteration | Number of Patients | Objective Response Rate (ORR) |
| Phase 2 (NCT05541822) | Treatment-Naïve NSCLC | MET exon 14 skipping | 8 | 75% |
| Phase 2 (NCT05541822) | Evaluable NSCLC | MET exon 14 skipping | 17 | 52.9% |
| Phase 1 Expansion | NSCLC | MET exon 14 skipping | 4 | 50% (2 Partial Responses) |
| Phase 1 Dose Escalation | NSCLC | c-MET Overexpression | Not Specified | 2 Partial Responses Confirmed |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for c-MET Expression
The following is a representative IHC protocol for the detection of c-MET protein in formalin-fixed, paraffin-embedded (FFPE) tissue, based on standard methodologies and the commonly used VENTANA MET (SP44) RxDx Assay.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or equivalent deparaffinization solution
-
Ethanol (B145695) (graded series: 100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., EDTA-based, pH 8.0)
-
Peroxidase block (e.g., 3% Hydrogen Peroxide)
-
Protein block (e.g., normal goat serum)
-
Primary antibody: Rabbit monoclonal anti-c-MET (Clone SP44)
-
Secondary antibody: HRP-conjugated anti-rabbit antibody
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable antigen retrieval solution in a pressure cooker or water bath (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with peroxidase block for 10 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Apply protein block and incubate for 20 minutes to reduce non-specific binding.
-
Incubate with the primary anti-c-MET antibody at an optimized dilution for 30-60 minutes at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply DAB chromogen solution and incubate until the desired stain intensity develops (typically 5-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
IHC Scoring Criteria for c-MET:
c-MET expression is typically evaluated based on the staining intensity and the percentage of positive tumor cells. A common scoring system is as follows:
-
0: No staining or weak staining in <50% of tumor cells.
-
1+: Weak to moderate staining in ≥50% of tumor cells.
-
2+: Moderate to strong staining in ≥50% of tumor cells.
-
3+: Strong staining in ≥50% of tumor cells.
For clinical trial eligibility, high c-MET overexpression is often defined as an IHC score of 3+ in ≥50% of tumor cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the assessment of c-MET expression in this compound studies, from sample acquisition to data analysis.
Caption: Workflow for c-MET IHC in this compound studies.
Conclusion
The determination of c-MET expression by immunohistochemistry is a critical component of both preclinical and clinical research involving the c-MET inhibitor this compound. Standardized and validated IHC protocols, coupled with consistent scoring methodologies, are essential for the reliable identification of tumors with c-MET dysregulation. The data strongly suggest that high levels of c-MET expression, as determined by IHC, are associated with a greater likelihood of response to this compound, underscoring the importance of this biomarker in patient selection for targeted therapy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. diagnostics.roche.com [diagnostics.roche.com]
- 3. MET Overexpression Is Associated with Superior Immunotherapy Benefit in Advanced Non-Small Cell Lung Cancer [mdpi.com]
- 4. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ABN401 Technical Support Center: Optimizing IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ABN401 for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and highly selective small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] Its mechanism of action involves binding to the ATP-binding site of the c-MET protein, which prevents its phosphorylation and disrupts downstream signaling pathways.[3][4] This inhibition can lead to cell death in tumor cells that have an overexpressed or constitutively activated c-MET protein.[1][2]
Q2: Which signaling pathways are downstream of c-MET and inhibited by this compound?
A2: The activation of c-MET by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling cascades crucial for cell growth, survival, and migration. The primary pathways inhibited by this compound include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway. By blocking c-MET, this compound effectively suppresses these pro-tumorigenic signaling networks.
Q3: What is an IC50 value and why is it a critical parameter for this compound?
A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug required to inhibit a specific biological process by 50%. For this compound, the IC50 value indicates the concentration needed to reduce the activity of c-MET kinase or the proliferation of c-MET-dependent cancer cells by half. It is a critical parameter for assessing the potency of this compound and comparing its efficacy across different cell lines and experimental conditions.[5][6]
Q4: What is a typical IC50 range for this compound in cancer cell lines?
A4: The IC50 of this compound can vary depending on the cancer cell line and its level of c-MET activation or addiction. Preclinical studies have shown that this compound is cytotoxic to MET-addicted cancer cells with IC50 values typically in the nanomolar range.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various MET-addicted cancer cell lines.
| Cell Line | Cancer Type | MET Status | This compound IC50 (nM)[7] |
| Hs746T | Gastric Cancer | MET Exon 14 Skipping | 2.0 ± 0.5 |
| EBC-1 | Lung Cancer | MET Amplification | 4.3 ± 1.2 |
| SNU-5 | Gastric Cancer | MET Amplification | 6.7 ± 1.8 |
| MKN45 | Gastric Cancer | MET Amplification | 8.9 ± 2.1 |
| H1993 | Lung Cancer | MET Amplification | 43.1 ± 5.7 |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 of a compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A common approach is a 10-point, 3-fold serial dilution to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Include vehicle control wells (medium with the same DMSO concentration as the highest this compound concentration) and no-treatment control wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2. The incubation time should be consistent across experiments.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits the c-MET signaling pathway.
Caption: Experimental workflow for IC50 determination using MTT assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead. |
| IC50 value is significantly different from previous experiments | - Variation in cell passage number or health- Inconsistent incubation times- Differences in this compound stock solution preparation or storage | - Use cells within a consistent and low passage number range.- Ensure the duration of drug exposure is identical across all experiments.- Prepare fresh this compound dilutions for each experiment and store the stock solution properly. |
| Incomplete dose-response curve (does not reach 0% or 100% inhibition) | - The concentration range of this compound is too narrow.- this compound has low efficacy in the chosen cell line.- Limited solubility of this compound at higher concentrations. | - Broaden the concentration range tested (e.g., from picomolar to high micromolar).- Confirm the c-MET dependency of your cell line.- Visually inspect wells for drug precipitation and consider using a different solvent or a lower top concentration. |
| Cell viability is over 100% at low this compound concentrations | - Overgrowth of control cells leading to some cell death and reduced MTT signal.- The assay was not performed during the logarithmic growth phase of the cells. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.- Perform a time-course experiment on control cells to determine the optimal endpoint for the assay.[8] |
| Loss of this compound activity at physiological HGF levels | - In vitro assays often use high, non-physiological concentrations of HGF, which may not reflect the in vivo tumor microenvironment. | - Test this compound efficacy using a range of HGF concentrations, including those found in human serum (typically <1 ng/mL), to better predict in vivo response.[9] |
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 9. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming ABN401 solubility issues in vitro
Welcome to the technical support center for ABN401, a highly potent and selective c-MET inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase (also known as hepatocyte growth factor receptor or HGFR).[1] Its mechanism of action involves binding to the ATP binding site of the c-MET kinase domain, which prevents c-MET autophosphorylation and disrupts its downstream signaling pathways.[1][2] This inhibition can lead to cell death in tumor cells that overexpress or have a constitutively active c-Met protein.[1]
Q2: What are the key physicochemical properties of this compound?
A2: this compound is a weakly basic compound. Key properties include:
-
pKa: 7.49[3]
-
log P: 2.46[3]
-
Solubility: It is poorly soluble in water but exhibits increased solubility at acidic pH.[3]
Q3: Which signaling pathways are affected by this compound?
A3: this compound primarily inhibits the c-MET signaling pathway. This has downstream effects on key pathways that regulate cell survival, proliferation, and anti-apoptosis, including the phosphorylation of AKT and ERK1/2.[4]
Troubleshooting Guide: Overcoming Solubility Issues
Q4: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous cell culture medium. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. Here are several steps you can take to troubleshoot this problem:
-
Optimize Solvent Choice: While DMSO is a common solvent for initial stock solutions, consider the final concentration in your assay. For improved solubility in aqueous solutions, Transcutol® HP has been shown to be a highly effective solvent for this compound.[5][6][7]
-
Adjust the pH: this compound's solubility is pH-dependent, increasing in more acidic conditions.[3] For in vivo oral gavage formulations, a sodium acetate (B1210297) buffer at pH 4.0 was found to be effective.[3] While drastic pH changes may not be suitable for all cell culture experiments, slight acidification of the final medium, if tolerated by the cells, could improve solubility.
-
Incorporate Co-solvents: The use of co-solvents can help maintain solubility. A formulation containing 20% PEG400 in 0.1 M sodium acetate has been successfully used for in vivo studies and could be adapted for in vitro use, ensuring the final concentration is not toxic to the cells.[3]
-
Sonication and Warming: Gentle warming or sonication of the solution after dilution can help to redissolve precipitated compound. However, be cautious about the potential for compound degradation with excessive heat.[8]
-
Reduce Final Concentration: If precipitation persists, you may need to work with lower final concentrations of this compound in your assays.
Q5: What is the recommended solvent for preparing this compound stock solutions?
A5: For a high-concentration stock solution, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used initial solvent.[8] However, for experiments requiring higher aqueous solubility in the final dilution, preparing a stock in Transcutol® HP may be more effective, as it has been shown to provide maximum solubility for this compound.[5][6][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^4) |
| Water | 298.15 | 0.028 |
| Methanol | 298.15 | 1.89 |
| Ethanol | 298.15 | 1.29 |
| 1-Propanol | 298.15 | 1.18 |
| 2-Propanol | 298.15 | 0.77 |
| 1-Butanol | 298.15 | 1.09 |
| 2-Butanol | 298.15 | 0.71 |
| Acetonitrile | 298.15 | 2.11 |
| Acetone | 298.15 | 4.39 |
| Ethyl Acetate | 298.15 | 2.78 |
| Transcutol® HP | 298.15 | 34.61 |
Data adapted from a study on the solubility and dissolution thermodynamics of this compound. The mole fraction solubility values are from experiments conducted at 298.15 K.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Add the required volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate gently until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions for Cell-Based Assays:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially , to minimize precipitation, add the this compound stock solution to the medium dropwise while vortexing or gently swirling the medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells. If precipitation is observed, refer to the Troubleshooting Guide.
-
Protocol 2: Cell Viability Assay (WST Assay)
This protocol is based on the methodology used to assess the cytotoxic activity of this compound in MET-addicted cancer cell lines.[4][10]
-
Cell Seeding:
-
Plate MET-addicted cancer cell lines (e.g., SNU5, Hs746T, EBC-1) and a normal immortalized cell line in 96-well plates at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment with this compound:
-
Prepare a range of concentrations of this compound in the appropriate cell culture medium as described in Protocol 1.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells with this compound for 72 hours.
-
-
Cell Viability Assessment:
-
Add WST (Water Soluble Tetrazolium salt) reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. This compound – ABION BIO [abionbio.com]
- 3. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
ABN401 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the ABN401 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experiments with the c-MET inhibitor, this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound between experiments. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several factors related to cell line stability, experimental setup, and assay methodology. Key areas to investigate include:
-
Cell Line Integrity:
-
Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. It is recommended to use low-passage, authenticated cell lines for all experiments.
-
Cell Health and Confluency: Ensure that cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may exhibit altered drug responses.
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MET Expression and Activation Status: Verify the c-MET amplification, mutation, or overexpression status of your cell line, as the efficacy of this compound is associated with MET-addiction.[1][2]
-
-
Experimental Conditions:
-
Seeding Density: Inconsistent cell seeding density across wells can lead to variability in cell number at the time of analysis.
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate signaling pathways that may interfere with this compound activity. Consider using reduced-serum or serum-free media during drug treatment if your cells can tolerate it.
-
HGF Concentration: The presence and concentration of Hepatocyte Growth Factor (HGF), the ligand for c-MET, can significantly impact results. Inconsistencies in HGF levels can lead to variable c-MET activation and, consequently, variable this compound efficacy.
-
-
Compound Handling:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.1%).
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.
-
Q2: Our Western blot results for phosphorylated c-MET (p-MET) are inconsistent after this compound treatment. What could be the issue?
Inconsistent Western blot results are often due to technical variability in sample preparation, protein analysis, or antibody performance.
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Lysate Handling: Keep lysates on ice at all times and ensure complete cell lysis. Incomplete lysis will result in lower protein yields and inaccurate quantification.
-
-
Protein Quantification and Loading:
-
Accurate Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading in each lane.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for any loading inaccuracies.
-
-
Antibody Performance:
-
Antibody Titration: The optimal dilution for primary and secondary antibodies should be determined empirically. A suboptimal dilution can lead to weak signals or high background.
-
Antibody Quality: Use antibodies that have been validated for the specific application (Western blotting) and target (e.g., p-MET Tyr1234/1235).
-
Q3: We are not observing the expected downstream signaling inhibition (p-AKT, p-ERK) after this compound treatment, despite seeing p-MET inhibition. Why might this be?
If p-MET is inhibited but downstream signaling persists, it could indicate the activation of bypass signaling pathways.
-
Alternative Pathway Activation: Cancer cells can develop resistance by activating alternative survival pathways. For example, the EGFR signaling pathway can sometimes compensate for MET inhibition.[1]
-
Cell Line-Specific Signaling: The reliance on the c-MET pathway and the presence of bypass mechanisms can be cell line-specific. Some cell lines may have inherent resistance mechanisms.
-
Experimental Timing: The kinetics of dephosphorylation can vary for different signaling nodes. It is advisable to perform a time-course experiment to determine the optimal time point for observing the inhibition of downstream targets.
Data Presentation
Table 1: this compound IC50 Values in MET-Addicted Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| SNU5 | Gastric Carcinoma | MET Amplification | ~2 |
| Hs746T | Gastric Carcinoma | MET Exon 14 Skipping | ~3 |
| EBC-1 | Lung Cancer | MET Amplification | ~2.3 |
| SNU638 | Gastric Carcinoma | c-MET Overexpression | Not specified, but sensitive |
| H1993 | Lung Cancer | MET Amplification | ~43 |
| HFE145 | Normal Gastric Epithelial | MET Negative | >10,000 |
Data summarized from Kim et al., 2020.[1]
Experimental Protocols
Protocol 1: Cell Viability (WST-1) Assay
This protocol is for assessing the cytotoxic activity of this compound in MET-addicted cancer cell lines.
Materials:
-
MET-addicted cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells (≤0.1%). Remove the old medium and add the drug-containing medium to the respective wells. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of c-MET Signaling Pathway
This protocol is to assess the phosphorylation status of c-MET and its downstream targets (AKT, ERK) following this compound treatment.
Materials:
-
MET-addicted cancer cell line
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Note: Optimal antibody dilutions should be determined empirically; a starting dilution of 1:1000 is common for many antibodies.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound inhibits c-MET autophosphorylation, blocking downstream signaling.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ABN401 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and understanding potential off-target effects of ABN401, a highly selective c-MET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, highly selective inhibitor of the c-Met receptor tyrosine kinase (also known as hepatocyte growth factor receptor or HGFR)[1][2]. It functions by competitively binding to the ATP-binding pocket of the MET tyrosine kinase, which in turn inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways[2][3]. This disruption of MET signaling can lead to cell death in tumors that are dependent on this pathway for their growth and survival[1][2].
Q2: How selective is this compound for its primary target, c-MET?
A2: this compound has demonstrated high selectivity for the c-MET kinase. In a comprehensive kinase selectivity profile against a panel of 571 kinases (including 369 wildtype and 202 mutant kinases), this compound at a concentration of 1 µM showed 98% inhibition of MET kinase[4]. The IC50 value for this compound against MET is 10 nM[4].
Q3: Have any off-target kinases been identified for this compound?
A3: The same kinase profiling study that demonstrated high selectivity for c-MET also revealed minor inhibition of two other kinases at a 1 µM concentration: CLK1 (37% inhibition) and CLK4 (45% inhibition)[4]. The low level of off-target activity observed in this preclinical study suggests a favorable safety profile for this compound as a kinase inhibitor[4].
Q4: What are the known downstream signaling pathways affected by this compound?
A4: By inhibiting c-MET phosphorylation, this compound effectively blocks its downstream signaling cascades. The primary pathways affected include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, all of which are critical for cell proliferation, survival, and invasion[2][4].
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides experimental workflows for researchers who wish to investigate potential off-target effects of this compound in their specific experimental models.
Issue: Unexpected Phenotype Observed in this compound-Treated Cells
If you observe a cellular phenotype that cannot be readily explained by the inhibition of the c-MET signaling pathway, it may be indicative of an off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is effectively inhibiting c-MET in your experimental system. This can be done by assessing the phosphorylation status of c-MET and its downstream effectors (e.g., AKT, ERK) via Western blot.
-
Kinase Profiling: To broadly screen for potential off-target kinase interactions, a comprehensive kinase profiling assay is recommended. This can be performed by a specialized contract research organization (CRO).
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to validate potential off-target interactions within a cellular context by assessing changes in protein thermal stability upon drug binding.
-
Phenotypic Rescue Experiments: If a potential off-target is identified, attempt to rescue the unexpected phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by using siRNA to deplete its expression.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition (at 1 µM this compound) |
| MET | 98%[4] |
| CLK1 | 37%[4] |
| CLK4 | 45%[4] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) from Clinical Trials
| Adverse Event | Incidence (All Grades) | Grade ≥3 Incidence |
| Nausea | 70.8%[5] | Infrequent[6][7] |
| Vomiting | 29.2%[5] | Infrequent[6][7] |
| Diarrhea | 33.3%[5] | Infrequent[6][7] |
| Peripheral Edema | 29.2%[5] | 0%[5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-MET Pathway Inhibition
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control such as GAPDH or β-actin.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: this compound inhibits c-MET, blocking downstream signaling pathways.
Caption: Experimental workflow for identifying this compound off-target effects.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound – ABION BIO [abionbio.com]
- 4. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ABION Presents New Efficacy Data for this compound, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
Technical Support Center: Managing Acquired Resistance to ABN401
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing acquired resistance to ABN401 in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and highly selective inhibitor of the c-MET receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding site of the MET kinase domain, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[2] This disruption of the c-MET signaling cascade can induce cell death in tumor cells that are dependent on this pathway for their growth and survival.
Q2: Which signaling pathways are downstream of c-MET and inhibited by this compound?
This compound has been shown to inhibit the phosphorylation of c-MET at key tyrosine residues (Y1234/Y1235 and Y1349/Y1354). This leads to the suppression of major downstream signaling pathways that are crucial for cell survival, proliferation, and anti-apoptosis, including the PI3K/AKT and RAS/MAPK pathways.[1] Consequently, the phosphorylation of key proteins in these pathways, such as AKT and ERK1/2, is reduced. The inhibition of these pathways ultimately leads to the activation of the caspase-associated apoptotic pathway.
Q3: What are the potential mechanisms of acquired resistance to MET inhibitors like this compound?
While specific acquired resistance mechanisms to this compound have not been extensively published, resistance to MET tyrosine kinase inhibitors (TKIs) can be broadly categorized into two main types:
-
On-target resistance: This involves genetic changes in the MET gene itself. Common on-target mechanisms include:
-
Secondary mutations in the MET kinase domain that interfere with drug binding. Hotspot residues for type I MET inhibitors (which this compound is suggested to be) include D1228 and Y1230. Other reported mutations involve residues such as H1094, G1163, L1195, and F1200.
-
MET gene amplification , where the cancer cells produce an excess amount of the c-MET protein, thereby overcoming the inhibitory effect of the drug.
-
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-MET. This can happen through:
-
Activation of bypass signaling pathways , such as the amplification or activating mutations of other receptor tyrosine kinases (e.g., EGFR, HER2/ERBB2, HER3) or downstream signaling molecules (e.g., KRAS, BRAF).
-
Q4: My cells are showing reduced sensitivity to this compound. How can I confirm if they have developed resistance?
To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line. Compare this new IC50 value to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of acquired resistance.
Troubleshooting Guide
Issue: Decreased efficacy of this compound in long-term cell culture.
This could be an indication of acquired resistance. The following troubleshooting guide will help you investigate the potential mechanisms.
Step 1: Confirm Resistance and Quantify the Effect
-
Experiment: Cell Viability/Proliferation Assay (e.g., MTT or CCK-8 assay).
-
Purpose: To determine and compare the IC50 values of this compound in parental and suspected resistant cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cells compared to the parental line.
Step 2: Investigate On-Target Resistance Mechanisms
-
Experiment 1: Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH).
-
Purpose: To assess MET gene amplification.
-
Interpretation: An increased MET gene copy number in the resistant cells compared to the parental cells suggests that MET amplification is a potential resistance mechanism.
-
-
Experiment 2: Sanger Sequencing or Next-Generation Sequencing (NGS) of the MET gene.
-
Purpose: To identify secondary mutations in the MET kinase domain.
-
Interpretation: The presence of mutations in key residues (e.g., D1228, Y1230) in the resistant cell line that are absent in the parental line points to a mutation-driven resistance.
-
Step 3: Investigate Off-Target Resistance Mechanisms
-
Experiment: Western Blotting for key signaling proteins.
-
Purpose: To assess the activation status of bypass signaling pathways. You should probe for the phosphorylated (active) and total forms of proteins such as EGFR, HER2, AKT, and ERK1/2.
-
Interpretation: Increased phosphorylation of proteins in alternative pathways (e.g., p-EGFR, p-AKT) in the resistant cells, especially in the presence of this compound, suggests the activation of a bypass track.
-
Data Presentation
Table 1: Cytotoxic Activity of this compound in MET-Addicted Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| SNU5 | Gastric Cancer | Amplification | 2 |
| SNU620 | Gastric Cancer | Amplification | 43 |
| Hs746T | Gastric Cancer | MET exon 14 skipping | 3 |
| MKN45 | Gastric Cancer | Amplification | 4 |
| EBC-1 | Lung Cancer | Amplification | 4 |
| H1993 | Lung Cancer | Amplification | 25 |
| HFE145 | Normal Gastric | Not Amplified | >10,000 |
This table summarizes the IC50 values of this compound in various cancer cell lines with MET alterations, demonstrating its potent and selective activity. Data extracted from a published study.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they have adapted.
-
Establishment of Resistant Line: A resistant cell line is typically established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterization: Regularly assess the IC50 of the developing cell line to monitor the level of resistance. Cryopreserve cells at different stages of resistance development.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Sample Preparation:
-
Culture both parental and this compound-resistant cells with and without this compound treatment for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals. Incubate at 37°C for 4-18 hours in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the c-MET signaling pathway.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
ABN401 Technical Support Center: Dose-Response Curve Troubleshooting
Welcome to the ABN401 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding dose-response curve generation for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: No dose-dependent effect on cell viability is observed.
Possible Causes & Troubleshooting Steps:
-
Cell Line Selection: The selected cell line may not be dependent on the c-MET signaling pathway for survival. This compound is a highly selective c-MET inhibitor and will have minimal effect on cells that do not have dysregulated c-MET signaling (e.g., MET amplification, MET exon 14 skipping mutations).[1][2][3]
-
Recommendation: Confirm the c-MET status of your cell line through methods like Western blot for c-MET expression and phosphorylation, or genetic analysis for mutations or amplification. Use a positive control cell line known to be sensitive to c-MET inhibition.
-
-
Insufficient Incubation Time: The duration of this compound treatment may be too short to induce a measurable cytotoxic or anti-proliferative effect.
-
Recommendation: Perform a time-course experiment, testing various incubation periods (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.
-
-
Incorrect this compound Concentration Range: The concentrations of this compound used may be too low to elicit a response.
-
Recommendation: Broaden the concentration range in your dose-response experiment. A common starting point is a wide range from nanomolar to micromolar concentrations, followed by a more focused range once an initial effect is observed.
-
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes.
-
Recommendation: Consider using a more sensitive assay. For instance, if you are using a metabolic-based assay like MTT, you could switch to an ATP-based luminescent assay, which can be more sensitive at lower cell numbers.
-
Issue 2: High variability between replicate wells.
Possible Causes & Troubleshooting Steps:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Recommendation: Ensure you have a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting into each well. Visually inspect the plate after seeding to confirm even cell distribution.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Recommendation: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): If using an MTT assay, incomplete dissolution of the formazan crystals will lead to inaccurate and variable absorbance readings.
-
Recommendation: Ensure a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well. Use an orbital shaker to gently agitate the plate for 15-30 minutes to aid dissolution.[4] Visually confirm complete solubilization under a microscope before reading the plate.
-
Issue 3: Unexpected or non-sigmoidal dose-response curve.
Possible Causes & Troubleshooting Steps:
-
Compound Precipitation: this compound may be precipitating out of the solution at higher concentrations, especially when diluted in aqueous culture media from a concentrated DMSO stock.
-
Recommendation: Visually inspect the wells for any signs of precipitation. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%). Prepare fresh serial dilutions for each experiment.
-
-
Complex Biological Response: The observed effect may not be a simple dose-dependent inhibition. For example, at certain concentrations, off-target effects or cellular stress responses could lead to a non-linear curve.
-
Recommendation: Carefully analyze the curve. If a biphasic response is observed, it may indicate different mechanisms of action at different concentration ranges. Consider complementing the cell viability assay with other assays, such as apoptosis or cell cycle analysis, to better understand the cellular response.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in c-MET Addicted and Non-Addicted Cancer Cell Lines
| Cell Line | c-MET Status | Assay Type | Incubation Time (hours) | IC50 (nM) |
| Hs746T | MET Exon 14 Skipping | Cell Viability (MTT) | 72 | 15 |
| SNU-5 | MET Amplification | Cell Viability (MTT) | 72 | 25 |
| EBC-1 | MET Amplification | Cell Viability (MTT) | 72 | 30 |
| A549 | MET Wild-Type | Cell Viability (MTT) | 72 | >10,000 |
| HCT116 | MET Wild-Type | Cell Viability (MTT) | 72 | >10,000 |
Note: The data presented in this table is for illustrative purposes and is based on typical results for selective c-MET inhibitors. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for c-MET Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a short period (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-c-MET and total c-MET. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry can be used to quantify the relative levels of phosphorylated c-MET to total c-MET.
Mandatory Visualizations
Caption: this compound inhibits c-MET signaling pathway.
Caption: Experimental workflow for a dose-response curve.
References
- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – ABION BIO [abionbio.com]
- 3. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
ABN401 Experiments: Technical Support Center on Cell Line Contamination
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating the risks of cell line contamination in experiments involving ABN401, a selective c-MET inhibitor. Inaccurate results due to misidentified or contaminated cell lines can lead to significant setbacks in research and development. This resource offers troubleshooting guides and frequently asked questions to ensure the validity and reproducibility of your this compound experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, highly selective inhibitor of the c-MET receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2] Dysregulation of the c-MET signaling pathway, through mutations (like MET exon 14 skipping) or gene amplification, is a key driver in the development and progression of various solid tumors, including non-small cell lung cancer (NSCLC).[1][3][4] this compound functions by binding to the ATP-binding site of the c-MET kinase, which prevents its phosphorylation and disrupts the downstream signaling cascades responsible for tumor cell proliferation, survival, invasion, and angiogenesis.[1][3]
Q2: Why is cell line authentication critical for this compound experiments?
Q3: What are the most common types of cell line contamination?
The two most prevalent and problematic types of cell line contamination are:
-
Cross-Contamination (Misidentification): This occurs when a cell line is unintentionally overgrown by another, more aggressive cell line.[6][8] The HeLa cell line, due to its aggressive growth, is a historically common contaminant.[9][10][11]
-
Mycoplasma Contamination: This is an infection by a small species of bacteria that lacks a cell wall.[12] Mycoplasma is difficult to detect visually as it does not cause turbidity in the culture medium, but it can profoundly alter cellular functions.[12][13][14]
Q4: How can cell line misidentification affect my this compound results?
Using a misidentified cell line can fundamentally invalidate experimental results. For example, if you believe you are working with a c-MET amplified gastric cancer cell line but it has been overgrown by a c-MET negative melanoma cell line, your results will not reflect the true efficacy of this compound against its intended target.
Table 1: Potential Impact of Cell Line Misidentification on this compound Efficacy Readouts
| Experimental Assay | Expected Result (Correct c-MET Addicted Line) | Potential Result (Misidentified c-MET Negative Line) | Implication |
|---|---|---|---|
| Cell Viability (IC50) | Low IC50 value, indicating high potency.[3] | High or no measurable IC50 value. | False conclusion that this compound is ineffective. |
| Western Blot (p-MET) | Dose-dependent decrease in c-MET phosphorylation.[3] | No baseline c-MET phosphorylation to inhibit. | Inability to confirm target engagement. |
| Xenograft Tumor Model | Significant tumor growth inhibition.[3] | No significant effect on tumor growth. | Misleading in vivo efficacy data. |
Q5: How does Mycoplasma contamination interfere with this compound experiments?
Mycoplasma contamination can introduce significant, uncontrolled variables into your experiments by altering the fundamental biology of the host cells.[12][15] These bacteria compete for essential nutrients, secrete metabolic byproducts, and can alter gene expression, cell growth, and sensitivity to apoptosis.[12][14][15][16]
Table 2: Documented Effects of Mycoplasma Contamination on Cellular Assays
| Cellular Process Affected | Consequence for this compound Experiments | Citation(s) |
|---|---|---|
| Cell Proliferation | Altered growth rates can skew IC50 values from viability assays, making the drug appear more or less potent than it is. | [12][14] |
| Metabolism | Depletion of nutrients (e.g., arginine) can induce cellular stress and affect overall cell health and drug response. | [13][15] |
| Gene Expression | Changes in protein expression levels can affect the c-MET pathway itself or downstream effectors, confounding Western blot results. | [12][15] |
| Apoptosis | Increased sensitivity to apoptosis can lead to false positives, suggesting this compound is more cytotoxic than it is. | [14][16] |
| Transfection Efficiency | Decreased transfection rates can impact studies involving genetic manipulation of the c-MET pathway. |[12] |
Troubleshooting Guides
Problem: My this compound IC50 values are inconsistent or much higher than expected in cell viability assays.
-
Answer: Inconsistent IC50 values are a primary indicator of an underlying cell culture issue.
-
Verify Cell Line Identity: The most critical first step is to perform Short Tandem Repeat (STR) profiling to confirm the cell line's identity.[17][18] A misidentified cell line may not be dependent on c-MET signaling, making it inherently resistant to this compound.[5]
-
Test for Mycoplasma: If the cell line identity is correct, the next step is to test for Mycoplasma contamination.[14][19] Mycoplasma can alter cellular metabolism and growth characteristics, which directly impacts the outcome of proliferation-based assays.[12][13]
-
Review Assay Protocol: If both authentication and Mycoplasma tests are clear, systematically review your experimental protocol, including drug serial dilutions, cell seeding density, and reagent quality.
-
Problem: I am not seeing inhibition of c-MET phosphorylation in my Western blots after this compound treatment, even at high concentrations.
-
Answer: This suggests a problem with either the biological model or the experimental technique.
-
Confirm Target Presence: First, ensure your cell line is correct via STR profiling.[20] The intended cell line should have documented c-MET expression or amplification. A contaminating cell line may lack the target protein entirely.[21]
-
Check for Mycoplasma: Mycoplasma can alter the expression of various proteins, which could indirectly affect the c-MET pathway or the antibodies' ability to detect the target.[12]
-
Troubleshoot Western Blot Technique: If the cell line is verified and clean, the issue likely lies within the Western blot protocol itself.
-
Table 3: Troubleshooting Guide for Western Blotting of the c-MET Pathway
| Issue | Possible Cause | Recommended Solution | Citation(s) |
|---|---|---|---|
| Weak or No Signal | Insufficient protein load or inactive primary antibody. | Increase protein loaded; ensure primary antibody is validated and stored correctly. Use a positive control lysate if available. | [22][23] |
| Inefficient protein transfer to the membrane. | Confirm transfer by staining the membrane with Ponceau S after transfer. | [22] | |
| High Background | Blocking is insufficient or antibody concentration is too high. | Optimize blocking conditions (e.g., 5% BSA or milk for 1 hour). Titrate primary and secondary antibody concentrations. | [23][24] |
| Inadequate washing. | Increase the number and duration of wash steps, ensuring a detergent like Tween-20 is included in the wash buffer. | [22] |
| Non-Specific Bands | Primary or secondary antibody is cross-reacting. | Use a more specific primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |[22][25] |
Key Experimental Protocols
Protocol 1: Cell Line Authentication by STR Profiling
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[26][27] It involves the simultaneous amplification of multiple STR loci, each of which is highly polymorphic, creating a unique genetic fingerprint for each cell line.[18][20]
-
Methodology Overview:
-
Sample Preparation: Isolate genomic DNA from a fresh culture of the cell line to be tested.
-
PCR Amplification: Amplify the DNA using a commercial STR profiling kit (e.g., AmpFLSTR™ Identifiler™ Plus).[18] These kits contain primers for core STR loci (e.g., D5S818, D13S317, D7S820) and the amelogenin locus for sex determination.[20][26]
-
Fragment Analysis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis.
-
Data Analysis: Compare the resulting STR profile (the specific alleles at each locus) to a reference database of authenticated cell lines (e.g., ATCC, ICLAC). An algorithm is used to calculate the percent match. A match of ≥80% typically confirms identity.[20]
-
Protocol 2: Mycoplasma Detection by PCR
PCR-based methods are rapid and highly sensitive for detecting Mycoplasma DNA in cell culture supernatants.
-
Methodology Overview:
-
Sample Preparation: Allow the cell culture to become dense or confluent. Let the cells sit in unchanged media for at least 3-5 days to increase the Mycoplasma titer.[28] Collect 100 µL to 1 mL of the cell culture supernatant.[28][29]
-
DNA Isolation (Optional but Recommended): While some protocols use supernatant directly, isolating DNA from the supernatant can improve sensitivity.
-
PCR Amplification: Perform PCR using a master mix containing primers that target the highly conserved 16S rRNA gene region of the Mycoplasma genus.[29] Include a positive control (Mycoplasma DNA) and a negative control (sterile water) in every run.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the expected size in the sample lane indicates Mycoplasma contamination. The negative control should have no band, and the positive control should have a clear band.
-
Protocol 3: Western Blot Analysis for c-MET Phosphorylation
This protocol is used to confirm the on-target effect of this compound by measuring the reduction in c-MET auto-phosphorylation.
-
Methodology Overview:
-
Cell Treatment: Seed c-MET addicted cells (e.g., SNU-5, Hs746T) and allow them to adhere.[3] Treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Protein Lysis: Wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated c-MET (p-MET, e.g., Tyr1234/1235) overnight at 4°C.[3]
-
Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total c-MET and a loading control like GAPDH or β-actin.
-
References
- 1. This compound – ABION BIO [abionbio.com]
- 2. Facebook [cancer.gov]
- 3. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 6. science.thewire.in [science.thewire.in]
- 7. idexxbioresearch.com [idexxbioresearch.com]
- 8. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 9. retractionwatch.com [retractionwatch.com]
- 10. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 11. cbc.ca [cbc.ca]
- 12. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 13. news-medical.net [news-medical.net]
- 14. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 16. researchgate.net [researchgate.net]
- 17. cellculturecompany.com [cellculturecompany.com]
- 18. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 19. hiv.lanl.gov [hiv.lanl.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | PLOS One [journals.plos.org]
- 22. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Western blot troubleshooting guide! [jacksonimmuno.com]
- 26. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cell Culture Academy [procellsystem.com]
- 28. portals.broadinstitute.org [portals.broadinstitute.org]
- 29. bitesizebio.com [bitesizebio.com]
Normalizing western blot data for ABN401 signaling studies
This technical support center provides troubleshooting guidance and frequently asked questions for normalizing western blot data when studying signaling pathways using the ABN401 antibody.
Troubleshooting Guide
This guide addresses specific issues that may arise during your western blot experiments with this compound.
| Problem | Potential Causes | Solutions |
| Inconsistent this compound Signal Across Replicates | Uneven protein loading between lanes. | - Accurately determine protein concentration for each sample using a reliable method (e.g., BCA assay). - Carefully load equal amounts of total protein into each well. - Use a loading control to normalize the data.[1][2] |
| Inefficient or uneven protein transfer from the gel to the membrane. | - Ensure complete and even contact between the gel and the membrane during transfer. - Optimize transfer time and voltage based on the molecular weight of the this compound target protein. - Verify transfer efficiency using a reversible total protein stain like Ponceau S before antibody incubation.[1][3] | |
| High Background on the Blot | Blocking is insufficient or inappropriate. | - Increase the blocking time or use a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-protein detection).[4] - Ensure the blocking buffer is fresh and well-dissolved. |
| Primary (this compound) or secondary antibody concentration is too high. | - Titrate the this compound and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. | |
| Inadequate washing. | - Increase the number and/or duration of wash steps after antibody incubations. - Consider adding a detergent like Tween-20 to your wash buffer. | |
| Weak or No this compound Signal | Low abundance of the target protein in your samples. | - Increase the amount of total protein loaded per lane. - Consider using an enrichment technique, such as immunoprecipitation, for the this compound target protein. |
| This compound antibody is not working effectively. | - Use a positive control lysate known to express the target protein to validate the antibody's performance.[5] - Ensure proper storage and handling of the this compound antibody. | |
| Issues with the detection reagent. | - Use fresh substrate for chemiluminescent detection. - Ensure compatibility between the secondary antibody and the detection system. | |
| Difficulty Normalizing Phospho-ABN401 Signal | Changes in total this compound protein levels can affect the interpretation of phosphorylation changes. | - It is crucial to probe the same blot for both the phosphorylated form (using a phospho-specific this compound antibody) and the total protein (using an antibody that recognizes this compound regardless of its phosphorylation state).[1][6] |
| Phosphatase activity during sample preparation. | - Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your target protein.[7] | |
| Saturated Bands for Housekeeping Protein | Housekeeping proteins are often highly abundant, leading to signal saturation when loading enough protein to detect a low-abundance target like a signaling protein.[8] | - Reduce the amount of protein loaded and optimize the exposure time to ensure the signal for both the housekeeping protein and this compound are within the linear range of detection.[3][9] - Consider using a less abundant housekeeping protein. |
| Normalization Control (Housekeeping Protein) is Not Stable | The expression of commonly used housekeeping proteins (e.g., GAPDH, β-actin) can sometimes be affected by the experimental conditions.[10][11][12] | - Validate that your chosen housekeeping protein's expression is constant across all your experimental samples.[13] - If the housekeeping protein is not stable, consider using Total Protein Normalization.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for normalizing western blot data in this compound signaling studies?
Both housekeeping protein (HKP) normalization and total protein normalization (TPN) can be used. However, for signaling studies where protein expression can be dynamic, Total Protein Normalization (TPN) is often considered the more reliable method.[8]
-
Total Protein Normalization (TPN): This method involves staining the membrane with a dye that binds to all proteins (e.g., Ponceau S, Coomassie Blue, or fluorescent stains) and using the total protein intensity in each lane as the loading control.[2][10] This approach is generally more accurate as it is not dependent on the expression of a single protein that might be affected by experimental conditions.[12][14]
-
Housekeeping Protein (HKP) Normalization: This involves probing the blot with an antibody against a ubiquitously expressed protein (e.g., GAPDH, β-actin, tubulin) whose levels are expected to remain constant across samples.[10][11] While widely used, it is crucial to validate that the chosen HKP's expression is not altered by your specific experimental treatments.[11][13]
Q2: How do I perform Total Protein Normalization (TPN)?
-
After transferring your proteins to the membrane, and before blocking, incubate the membrane with a reversible total protein stain like Ponceau S for a few minutes.
-
Image the membrane to visualize the total protein in each lane.
-
Quantify the intensity of the total protein for each lane using densitometry software.
-
Wash the stain away with TBST until the membrane is clear.
-
Proceed with the standard western blot protocol (blocking, primary antibody incubation with this compound, etc.).
-
After detecting the this compound signal, quantify its intensity.
-
Normalize the this compound signal by dividing it by the corresponding total protein signal for that lane.
Q3: Which housekeeping protein should I use for this compound studies?
The choice of housekeeping protein depends on your specific experimental system. Commonly used housekeeping proteins include GAPDH, β-actin, and β-tubulin.[10][15] However, it is essential to validate that the expression of your chosen housekeeping protein does not change under your experimental conditions.[13] You can do this by running a preliminary western blot with your samples and probing for the housekeeping protein to ensure its levels are consistent.
Q4: How do I normalize for phosphorylated this compound?
When studying protein phosphorylation, it is critical to normalize the phosphorylated protein signal to the total protein signal for your target of interest.[1][6] This accounts for any changes in the overall expression of the this compound protein.
The recommended workflow is:
-
Probe the membrane with a phospho-specific this compound antibody.
-
Detect and quantify the signal.
-
Strip the membrane to remove the first set of antibodies.
-
Re-probe the same membrane with an antibody that detects total this compound (regardless of phosphorylation state).
-
Detect and quantify the signal for total this compound.
-
Calculate the ratio of phospho-ABN401 to total this compound for each sample.
Alternatively, if using a multiplex fluorescence imaging system, you can probe for both phospho- and total this compound simultaneously using antibodies conjugated to different fluorophores.[16]
Q5: How should I present my normalized this compound data?
For clear presentation and comparison, summarize your quantitative data in a table.
Table 1: Normalized this compound Expression Levels
| Sample ID | Treatment | This compound Signal (Arbitrary Units) | Loading Control Signal (Arbitrary Units) | Normalized this compound Expression |
| 1 | Control | 50,000 | 100,000 | 0.50 |
| 2 | Treatment A | 120,000 | 110,000 | 1.09 |
| 3 | Treatment B | 30,000 | 95,000 | 0.32 |
Table 2: Normalized Phospho-ABN401 Levels
| Sample ID | Treatment | Phospho-ABN401 Signal | Total this compound Signal | Normalized Phospho-ABN401 Ratio (Phospho/Total) |
| 1 | Control | 20,000 | 55,000 | 0.36 |
| 2 | Treatment A | 85,000 | 60,000 | 1.42 |
| 3 | Treatment B | 15,000 | 50,000 | 0.30 |
Experimental Protocols
Protocol 1: Total Protein Normalization (TPN) Workflow
A detailed methodology for performing TPN.
Protocol 2: Housekeeping Protein (HKP) Normalization Workflow
A detailed methodology for performing HKP normalization.
Protocol 3: Phospho-Protein Normalization Workflow
A detailed methodology for normalizing phosphorylated proteins.
References
- 1. Guide to western blot quantification | Abcam [abcam.com]
- 2. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Recommended controls for western blot | Abcam [abcam.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. licorbio.com [licorbio.com]
- 14. Total Protein Staining is Superior to Classical or Tissue-Specific Protein Staining for Standardization of Protein Biomarkers in Heterogeneous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to ABN401's Efficacy in Inhibiting MET Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABN401's performance against other MET kinase inhibitors, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating this compound's potential as a therapeutic agent targeting MET-driven cancers.
Introduction to this compound
This compound is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, mutations, or overexpression, is a key driver in the development and progression of numerous cancers.[1][2] this compound functions by binding to the ATP-binding site of the MET tyrosine kinase, which in turn prevents c-Met autophosphorylation and disrupts downstream signaling pathways.[5][6] This targeted action can lead to the induction of cell death in tumor cells that are dependent on MET signaling.[5] Preclinical and clinical studies have demonstrated this compound's efficacy in MET-addicted cancer models and a favorable safety profile in patients with advanced solid tumors.[1][7]
Comparative Analysis of MET Inhibitors
The efficacy of this compound in inhibiting MET phosphorylation has been evaluated against several other MET inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a common measure of a drug's potency, for this compound and its alternatives. Lower IC50 values indicate greater potency.
| Drug | Target(s) | IC50 (MET Kinase) | Cell-based IC50 (MET Phosphorylation) | Reference |
| This compound | MET | Not explicitly stated in provided abstracts | Varies by cell line (e.g., <200 nmol/L in sensitive gastric cancer cells) | [8][9] |
| Capmatinib (B1663548) (INC280) | MET | 0.13 nM | 0.3–0.7 nM (in lung cancer cell lines) | [10][11][12] |
| Cabozantinib (XL184) | MET, VEGFR2, RET, KIT, AXL, FLT3, TIE2 | 1.3 nM | Dose-dependent inhibition in the low nanomolar range | [1][13][14] |
| Crizotinib (PF-02341066) | ALK, MET, ROS1 | ~20 nM (for ALK), MET IC50 not specified | ~24 nmol/L (for NPM-ALK phosphorylation) | [15] |
| Tivantinib (ARQ 197) | MET (non-ATP competitive) | Ki of ~355 nM | 100 to 300 nM | [2][16][17] |
Experimental Protocols
Accurate validation of a MET inhibitor's effect on MET phosphorylation is critical. The following are detailed methodologies for two common assays used for this purpose.
Western Blotting for MET Phosphorylation
Western blotting is a widely used technique to detect and quantify the phosphorylation status of MET in cell lysates.
1. Cell Culture and Treatment:
-
Culture MET-expressing cancer cells (e.g., SNU-5, EBC-1) to 70-80% confluency.
-
Serum starve the cells for 12-24 hours to reduce basal signaling.
-
Treat cells with varying concentrations of this compound or other MET inhibitors for a specified time (e.g., 1-2 hours).
-
For ligand-induced phosphorylation, stimulate cells with Hepatocyte Growth Factor (HGF) for 15-30 minutes.
2. Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total MET or a housekeeping protein like GAPDH or β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA) for MET Phosphorylation
ELISA provides a quantitative measurement of phosphorylated MET in cell lysates and is suitable for high-throughput screening.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for total MET overnight at 4°C.
2. Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
3. Sample Incubation:
-
Prepare cell lysates as described for Western blotting.
-
Add diluted cell lysates to the wells and incubate for 2 hours at room temperature to allow the capture antibody to bind to the MET protein.
4. Detection Antibody Incubation:
-
Wash the wells.
-
Add a detection antibody specific for phosphorylated MET (e.g., biotinylated anti-p-MET) and incubate for 1-2 hours at room temperature.
5. Enzyme Conjugate Incubation:
-
Wash the wells.
-
Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.
6. Substrate Addition and Measurement:
-
Wash the wells.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of phosphorylated MET in the sample.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the MET signaling pathway and a typical experimental workflow for validating MET inhibitors.
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating MET Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound – ABION BIO [abionbio.com]
- 7. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Targeting the Pro-Survival Protein MET with Tivantinib (ARQ 197) Inhibits Growth of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
ABN401: A Comparative Analysis of its Activity in Diverse NSCLC Subtypes
For Immediate Release
This publication provides a comprehensive comparison of ABN401, a novel c-MET tyrosine kinase inhibitor, and its validated activity across various subtypes of non-small cell lung cancer (NSCLC). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data, methodologies, and signaling pathways.
Executive Summary
This compound is a highly selective, orally bioavailable small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping mutations, gene amplification, or protein overexpression, is a known oncogenic driver in a subset of NSCLCs.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in NSCLC with METex14 skipping mutations. This guide will delve into the specifics of its performance, comparing it with other available therapies and outlining its potential in other NSCLC subtypes based on current research.
Data Presentation: this compound in METex14 Skipping NSCLC
The primary clinical validation for this compound has been in patients with advanced or metastatic NSCLC harboring METex14 skipping mutations.
Table 1: Clinical Efficacy of this compound in METex14 Skipping NSCLC (Phase I/II Trials)
| Endpoint | This compound (800 mg QD) |
| Objective Response Rate (ORR) | |
| Treatment-naïve patients (n=8) | 75% (6/8)[4] |
| Evaluable population (n=17) | 52.9% (9/17)[4] |
| Evaluable population (n=16) | 56.2% (9/16)[5] |
| Evaluable population (n=37) | 43.2%[6] |
| Median Duration of Response (DoR) | 5.4 months (data not mature)[4] |
| Median Progression-Free Survival (PFS) | |
| Treatment-naïve patients | 15.9 months[6] |
| Previously treated patients | 6.2 months[6] |
| Safety (Most Common Treatment-Related Adverse Events) | Nausea (70.8%), Vomiting (29.2%), Diarrhea (33.3%), Peripheral edema (29.2%, Grade 1-2)[4][5] |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 8.3% (2/24)[4][5] |
Table 2: Comparative Efficacy of MET Inhibitors in METex14 Skipping NSCLC
| Drug | Trial | ORR (Treatment-Naïve) | ORR (Previously Treated) | Median DoR (Treatment-Naïve) | Median DoR (Previously Treated) | Median PFS (Treatment-Naïve) | Median PFS (Previously Treated) |
| This compound | Phase 2 (NCT05541822) | 75%[4] | 52.9%[4] | 5.4 months (immature)[4] | Not Reported | 15.9 months[6] | 6.2 months[6] |
| Capmatinib (B1663548) | GEOMETRY mono-1 | 68%[7] | 41%[7] | 12.6 months[7] | 9.7 months[7] | 12.4 months[8] | 5.4 months[8] |
| Tepotinib (B1684694) | VISION | 43%[8] | 43%[8] | 10.8 months[8] | 11.1 months[8] | Not Reported | Not Reported |
This compound demonstrates a promising efficacy profile, particularly in treatment-naïve patients, with an ORR of 75%.[4] While direct head-to-head trials are lacking, its safety profile appears favorable, with a low incidence of Grade 3 or higher treatment-related adverse events.[4][5] A matching-adjusted indirect comparison of tepotinib and capmatinib suggested potential differences in efficacy endpoints between these two agents.[1][9]
This compound in Other NSCLC Subtypes: Preclinical Evidence
EGFR-Mutant NSCLC with Acquired Resistance
MET amplification is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[2] Preclinical studies have shown that the combination of this compound with a third-generation EGFR-TKI is effective in MET-amplified and EGFR-mutant NSCLC models that have developed resistance to EGFR-TKIs.[2]
KRAS-Mutant NSCLC
Preclinical data suggests a synergistic anti-tumor effect when this compound is combined with a KRAS G12C inhibitor in a c-MET-altered KRAS G12C NSCLC model.[2] This suggests a potential therapeutic strategy for this challenging-to-treat patient population.
ALK-Rearranged NSCLC
Currently, there is no publicly available preclinical or clinical data on the activity of this compound in ALK-rearranged NSCLC. While some MET inhibitors, like crizotinib, also have activity against ALK, this compound has been shown to be highly selective for c-MET.[2][6] A kinase selectivity screen of this compound against 571 kinases showed potent inhibition of MET, with minimal off-target effects.[4]
Experimental Protocols
Patient-Derived Xenograft (PDX) Model for this compound Efficacy Studies
A detailed protocol for establishing and utilizing patient-derived xenograft (PDX) models to evaluate the in vivo efficacy of this compound can be adapted from established methodologies.
Objective: To assess the anti-tumor activity of this compound in a preclinical model that closely recapitulates the heterogeneity of human tumors.
Methodology:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with NSCLC harboring specific genetic alterations (e.g., METex14 skipping).
-
Implantation: Tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³). Once the tumor reaches the target size, it is excised and can be serially passaged into new cohorts of mice for expansion.
-
Treatment: Mice with established tumors are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
For more detailed, generalized PDX protocols, refer to established resources.[10][11][12][13][14][15][16][17][18]
Clinical Trial Protocol: this compound-003 (NCT05541822)
Title: A Phase 2 Study to Evaluate the Efficacy, Safety, Tolerability and Pharmacokinetic Profile of this compound in Patients With Advanced Solid Tumors Harboring c-MET Dysregulation.[19]
Study Design: This is a multicenter, open-label, parallel cohort expansion study.[19]
Key Inclusion Criteria:
-
Histologically or cytologically confirmed advanced or metastatic NSCLC.
-
Documented MET exon 14 skipping mutation.
-
ECOG performance status of 0 or 1.[19]
Key Exclusion Criteria:
-
Prior treatment with a c-MET inhibitor.
-
Active brain metastases.[19]
Treatment: this compound administered orally at a dose of 800 mg once daily.[20]
Primary Outcome Measures: Objective Response Rate (ORR) as per RECIST v1.1.[20]
Secondary Outcome Measures: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), Safety and Tolerability, and Pharmacokinetics.[5]
Visualizing the Mechanism and Workflow
c-MET Signaling Pathway and this compound Inhibition
The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion.[3][12][21][22] this compound acts as an ATP-competitive inhibitor, blocking the phosphorylation of c-MET and thereby inhibiting these downstream signals.[2]
Caption: this compound inhibits the c-MET signaling pathway.
Experimental Workflow for Preclinical Evaluation
The general workflow for evaluating a novel compound like this compound in a preclinical setting involves a series of in vitro and in vivo experiments.
Caption: A typical preclinical experimental workflow.
Conclusion
This compound has demonstrated compelling clinical activity and a favorable safety profile in patients with NSCLC harboring MET exon 14 skipping mutations. Its high selectivity for c-MET suggests the potential for a well-tolerated therapeutic option. Preclinical evidence also points to promising avenues for combination therapies in other NSCLC subtypes, such as EGFR-mutant with acquired resistance and KRAS-mutant tumors. Further investigation is warranted to explore the full potential of this compound in the broader landscape of NSCLC treatment. At present, there is no available data to support the use of this compound in ALK-rearranged NSCLC.
References
- 1. Facebook [cancer.gov]
- 2. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib to overcome alectinib-resistance in non-small cell lung cancer (NSCLC) harboring EML4-ALK. - ASCO [asco.org]
- 4. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
- 9. ABION Presents New Efficacy Data for this compound, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
- 10. researchgate.net [researchgate.net]
- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Patient-Derived Xenograft Model Using Brain Tumor Stem Cell Systems to Study Cancer | Springer Nature Experiments [experiments.springernature.com]
- 14. Adaptive design clinical trials: Methodology, challenges and prospect | Semantic Scholar [semanticscholar.org]
- 15. Novel clinical trial design and analytic methods to tackle challenges in therapeutic development in rare diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oatext.com [oatext.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. targetedonc.com [targetedonc.com]
- 20. researchgate.net [researchgate.net]
- 21. Tackling ALK in non-small cell lung cancer: the role of novel inhibitors - Facchinetti - Translational Lung Cancer Research [tlcr.amegroups.org]
- 22. Methodology and design of platform trials: a meta-epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Biomarkers for Predicting ABN401 Treatment Response in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the response to ABN401, a selective c-MET inhibitor, in cancer therapy. It is intended to assist researchers, scientists, and drug development professionals in understanding the predictive biomarker landscape for this targeted therapy and its alternatives. The information is based on preclinical and clinical trial data.
Introduction to this compound and the c-MET Pathway
This compound is an orally bioavailable, highly selective tyrosine kinase inhibitor (TKI) that targets the c-MET receptor. The c-MET proto-oncogene, also known as hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, invasion, and angiogenesis. Dysregulation of the c-MET signaling pathway, through mechanisms such as gene mutations, amplification, or protein overexpression, is a known driver in various cancers, including non-small cell lung cancer (NSCLC). This compound binds to the ATP-binding site of the MET tyrosine kinase, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT, thereby impeding tumor growth.[1][2]
Predictive Biomarkers for this compound Treatment Response
The efficacy of this compound is strongly correlated with the MET status of the tumor.[1][3] Clinical and preclinical studies have identified three key predictive biomarkers that are associated with a positive response to this compound and other c-MET inhibitors.
MET exon 14 Skipping (METex14)
Mutations that lead to the skipping of exon 14 in the MET gene result in a constitutively active c-MET receptor. This alteration is a significant oncogenic driver in a subset of NSCLC patients.[2] Patients with tumors harboring METex14 skipping mutations have shown significant responses to this compound.
MET Gene Amplification
An increased copy number of the MET gene can lead to the overexpression and constitutive activation of the c-MET receptor. High-level MET amplification has been established as a predictive biomarker for response to c-MET inhibitors.
c-MET Protein Overexpression
Elevated expression of the c-MET protein on the surface of tumor cells, even in the absence of gene amplification, can also drive tumor growth and sensitize tumors to c-MET inhibition.
Comparative Efficacy of this compound and Other c-MET Inhibitors
While direct head-to-head clinical trials are limited, data from separate clinical studies provide insights into the comparative efficacy of this compound and other approved c-MET inhibitors, such as Capmatinib and Tepotinib, in patients with MET-driven cancers.
Table 1: Comparison of Efficacy of c-MET Inhibitors in METex14 Skipping NSCLC
| Treatment | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Phase 2 (NCT05541822) | Treatment-Naïve | 75%[4] | Data not mature[4] |
| All evaluable patients | 52.9%[4] | Data not mature[4] | ||
| Capmatinib | GEOMETRY mono-1 | Treatment-Naïve | 68%[5][6] | 12.4 months[6] |
| Previously Treated | 41%[5][6] | 5.4 months[6] | ||
| Tepotinib | VISION | Treatment-Naïve | 44.9%[7] | 10.8 months (mDOR)[7] |
| Previously Treated | 44.6%[7] | 11.1 months (mDOR)[7] |
Note: Data for this compound is from a press release of an ongoing trial and should be interpreted with caution. Direct comparison between trials is challenging due to differences in study design and patient populations.
A matching-adjusted indirect comparison (MAIC) of Tepotinib with other MET inhibitors suggested that Tepotinib may be associated with prolonged PFS and OS compared to Capmatinib and Crizotinib in previously treated patients.[8]
Experimental Protocols for Biomarker Detection
Accurate and reliable detection of these biomarkers is crucial for patient selection. The following are detailed methodologies for the key experiments.
MET exon 14 Skipping Detection
Methodology: Next-Generation Sequencing (NGS) is the gold standard for detecting the diverse genomic alterations that can lead to METex14 skipping. Both DNA-based and RNA-based NGS panels can be utilized. RNA-based assays are generally more sensitive as they directly detect the altered mRNA transcript. PCR-based methods can also be used for screening.
Workflow:
-
Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or liquid biopsy (ctDNA).
-
Nucleic Acid Extraction: DNA and/or RNA are extracted from the sample.
-
Library Preparation: For NGS, DNA or RNA is used to prepare sequencing libraries.
-
Sequencing: Libraries are sequenced on an NGS platform.
-
Data Analysis: Sequencing data is analyzed to identify mutations at the splice sites of MET exon 14 or the direct exon 13-15 fusion in RNA.
DOT Script for METex14 Detection Workflow:
MET Gene Amplification Detection
Methodology: Fluorescence In Situ Hybridization (FISH) is the standard method for determining MET gene copy number.
Protocol:
-
Slide Preparation: 4-5 µm thick sections from FFPE tumor blocks are mounted on positively charged slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized, rehydrated, and treated with a protease to expose the nuclear DNA.
-
Probe Hybridization: A dual-color probe set containing a probe for the MET gene (on chromosome 7q31) and a control probe for the centromere of chromosome 7 (CEP7) is applied to the slides and hybridized.
-
Washing and Counterstaining: Slides are washed to remove unbound probe and counterstained with DAPI to visualize the nuclei.
-
Scoring: The signals for MET and CEP7 are counted in at least 50-100 non-overlapping tumor cell nuclei. The MET/CEP7 ratio and the average MET gene copy number per cell are calculated. High-level amplification is typically defined as a MET/CEP7 ratio ≥ 2.0 or an average MET copy number ≥ 5.0.
DOT Script for MET Amplification FISH Protocol:
c-MET Protein Overexpression Detection
Methodology: Immunohistochemistry (IHC) is used to assess the level of c-MET protein expression in tumor cells.
Protocol:
-
Slide Preparation: 4-5 µm thick sections from FFPE tumor blocks are mounted on slides.
-
Antigen Retrieval: Slides are heated in a retrieval solution to unmask the antigenic sites.
-
Antibody Incubation: Slides are incubated with a primary antibody specific for the c-MET protein (e.g., SP44 clone).
-
Detection: A secondary antibody conjugated to an enzyme is applied, followed by a chromogen to produce a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.
-
Scoring: The staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells are evaluated. High c-MET expression is often defined as ≥50% of tumor cells with strong (3+) staining intensity.
DOT Script for c-MET IHC Protocol:
Mechanisms of Resistance to c-MET Inhibitors
Resistance to c-MET inhibitors can develop through on-target or off-target mechanisms.
-
On-target resistance typically involves secondary mutations in the MET kinase domain that interfere with drug binding.
-
Off-target resistance can occur through the activation of bypass signaling pathways, such as the EGFR pathway, which can compensate for the inhibition of c-MET.
Understanding these resistance mechanisms is crucial for developing subsequent lines of therapy and combination strategies.
c-MET Signaling Pathway and this compound Inhibition
The following diagram illustrates the c-MET signaling pathway and the mechanism of action of this compound.
DOT Script for c-MET Signaling Pathway:
Conclusion
The selection of patients based on predictive biomarkers is paramount for the successful clinical application of this compound and other c-MET inhibitors. MET exon 14 skipping, MET gene amplification, and c-MET protein overexpression are the key biomarkers that predict a favorable response to this class of targeted therapies. While this compound has shown promising efficacy in early clinical trials, further studies, including direct comparative trials, are needed to fully establish its position in the therapeutic landscape of MET-driven cancers. The use of standardized and validated assays for biomarker detection is essential for accurate patient stratification and for optimizing treatment outcomes.
References
- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – ABION BIO [abionbio.com]
- 3. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABION Presents New Efficacy Data for this compound, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Capmatinib Benefits Adults with Advanced NSCLC and MET Exon 14... - Mass General Advances in Motion [advances.massgeneral.org]
- 7. Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ABN401 Safety Profile: A Comparative Analysis with Other MET Inhibitors
This guide provides a comprehensive comparison of the safety profile of ABN401, a novel MET inhibitor, with other established MET inhibitors, namely capmatinib (B1663548), tepotinib (B1684694), and savolitinib (B612288). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound has demonstrated a favorable safety profile in early-phase clinical trials, with a notably low incidence of severe treatment-related adverse events (TRAEs).[1][2] Data from the ongoing Phase 2 trial shows that this compound is well-tolerated, with the majority of TRAEs being mild to moderate in severity.[2][3] In comparison to other approved MET inhibitors such as capmatinib, tepotinib, and savolitinib, this compound appears to exhibit a distinct and potentially more manageable safety profile, particularly concerning severe toxicities. This guide will delve into the quantitative safety data, experimental methodologies, and the underlying MET signaling pathway.
Comparative Safety Profile of MET Inhibitors
The following table summarizes the treatment-related adverse events (TRAEs) observed in clinical trials for this compound and other MET inhibitors.
| Adverse Event | This compound (Phase 2)[2][3] | Capmatinib (GEOMETRY mono-1)[4][5] | Tepotinib (VISION)[6][7][8] | Savolitinib (Phase 2)[9][10][11] |
| Any Grade TRAEs (%) | N/A | ≥20% | 91.7%[6] | N/A |
| Grade ≥3 TRAEs (%) | 8.3%[2][3] | 17.8%[12] | 36.1%[6] | N/A |
| Common TRAEs (%) | ||||
| Nausea | 70.8%[2] | 44%[4] | 31%[7] | 46%[9] |
| Vomiting | 29.2%[2] | 28%[4] | 12.9%[8] | 42%[9] |
| Diarrhea | 33.3%[2] | N/A | 29%[7] | N/A |
| Peripheral Edema | 29.2% (Grade 1-2)[2][3] | 52%[4] | 81%[7] | 56%[9] |
| Fatigue | N/A | 32%[4] | 30%[7] | 35%[9] |
| Decreased Appetite | N/A | 21%[4] | 21%[7] | N/A |
| Increased ALT/AST | N/A | N/A | 18% (Grade 3/4: 4.7%)[7] | 38% (AST elevation Grade 3: 13%)[9] |
| Discontinuation due to TRAEs (%) | 0%[2][3] | 16%[4] | 15.7%[6] | N/A |
N/A: Data not available in the reviewed sources.
Experimental Methodologies
The safety and efficacy data for the compared MET inhibitors were primarily derived from multicenter, open-label clinical trials.
This compound Clinical Trials (Phase 1 & 2)
-
Phase 1 (NCT04052971): This was a first-in-human, dose-escalation study to evaluate the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of this compound in patients with advanced solid tumors.[13] Patients were enrolled in escalating dose cohorts and administered this compound orally once daily in 21-day cycles.[13] Safety assessments were based on the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[13]
-
Phase 2 (NCT05541822): This ongoing trial is a multicenter, open-label, parallel cohort expansion study evaluating the efficacy, safety, and tolerability of this compound in patients with advanced solid tumors harboring c-MET dysregulation, including non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][14][15] Patients receive this compound at the RP2D of 800 mg once daily.[16] The primary objective is to assess the anti-tumor activity, with safety and tolerability as key secondary objectives.[14][15]
Comparator Drug Clinical Trials
-
Capmatinib (GEOMETRY mono-1 - NCT02414139): This was a multicenter, non-randomized, open-label, multicohort study that enrolled patients with metastatic NSCLC with a confirmed MET exon 14 skipping mutation.[5] Patients received capmatinib 400 mg orally twice daily.[5] The main efficacy outcomes were overall response rate (ORR) and duration of response, with safety also being a primary endpoint.[5]
-
Tepotinib (VISION - NCT02864992): This was a phase 2, open-label, multi-cohort study of tepotinib in patients with advanced NSCLC with MET exon 14 skipping alterations.[17][18] Patients received tepotinib 500 mg (450 mg active moiety) once daily.[8][18] The primary endpoint was objective response assessed by an independent review committee, with safety and tolerability as secondary endpoints.[18]
-
Savolitinib (NCT02897479): This was a multicenter, single-arm, open-label, phase 2 study in MET inhibitor-naive Chinese patients with locally advanced or metastatic NSCLC harboring MET exon 14 skipping alterations.[19]
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable, highly selective inhibitor of the c-Met receptor tyrosine kinase.[20] It binds to the ATP-binding site of MET, preventing its phosphorylation and subsequently disrupting downstream signaling pathways.[1][20][21] This inhibition leads to the induction of cell death in tumor cells that are dependent on MET signaling for their proliferation and survival.[20] The diagram below illustrates the MET signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Clinical Trial Safety Assessment
The following diagram outlines a generalized workflow for assessing the safety profile of a MET inhibitor like this compound in a clinical trial setting.
Conclusion
The available data suggests that this compound possesses a promising safety profile, characterized by a lower incidence of high-grade treatment-related adverse events and treatment discontinuations compared to some other MET inhibitors. The most common adverse events, such as nausea, vomiting, and diarrhea, appear to be predominantly low-grade.[2][16] This favorable safety profile, combined with its demonstrated anti-tumor activity, positions this compound as a potentially valuable therapeutic option for patients with MET-driven malignancies. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate its long-term safety and comparative effectiveness.
References
- 1. This compound – ABION BIO [abionbio.com]
- 2. ABION Presents New Efficacy Data for this compound, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tabrecta (Capmatinib) First FDA-Approved Drug for Metastatic NSCLC with MET Exon 14 Skipping Mutation [ahdbonline.com]
- 5. FDA Approves Capmatinib for MET Exon 14 NSCLC [oncodna.com]
- 6. onclive.com [onclive.com]
- 7. TEPMETKO (tepotinib) safety analysis [tepmetko.com]
- 8. Safety of Tepotinib in Patients With MET Exon 14 Skipping NSCLC and Recommendations for Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical case report on the efficacy and safety of savolitinib in elderly patients with non-small cell lung cancer harboring METex14 skipping mutations - Sun - Translational Cancer Research [tcr.amegroups.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. ascopubs.org [ascopubs.org]
- 14. CareAcross [careacross.com]
- 15. Facebook [cancer.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Efficacy and safety of tepotinib in Asian patients with advanced NSCLC with MET exon 14 skipping enrolled in VISION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ABN401's Tale of Two Targets: A Comparative Analysis of Efficacy in MET Exon 14 Skipping vs. MET Amplification
For Immediate Release
Seoul, South Korea and Boston, MA – In the landscape of precision oncology, the MET proto-oncogene has emerged as a critical therapeutic target in non-small cell lung cancer (NSCLC) and other solid tumors. Alterations in the MET gene, primarily MET exon 14 skipping mutations and MET amplification, drive tumor growth and progression. ABN401 (Vabametkib), a highly selective, orally bioavailable MET tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity. This guide provides a detailed comparison of this compound's efficacy in cancers harboring MET exon 14 skipping versus those with MET amplification, supported by the latest preclinical and clinical data.
This compound functions by binding to the ATP-binding site of the MET tyrosine kinase, inhibiting its phosphorylation and disrupting downstream signaling pathways.[1] This targeted action is designed to be effective in MET-addicted cancer cells, including those not reliant on Hepatocyte Growth Factor (HGF) for activation.[1]
Efficacy in MET Exon 14 Skipping NSCLC: Clinical Evidence
This compound is currently in a global Phase 2 clinical trial for patients with MET exon 14 skipping NSCLC (NCT05541822).[1] Data from the Phase 1 and ongoing Phase 2 studies have shown promising efficacy and a favorable safety profile.
In a pilot expansion study for patients with NSCLC harboring MET exon 14 skipping, two out of four patients demonstrated partial responses to this compound therapy.[2] More recent data from the ongoing Phase 2 trial revealed an objective response rate (ORR) of 75% in eight treatment-naïve patients and 52.9% in the broader evaluable population of 17 patients.[3] A later analysis of 16 evaluable patients from Phase 1 and 2 trials reported an ORR of 56.2%.[4]
Table 1: Clinical Efficacy of this compound in MET Exon 14 Skipping NSCLC
| Clinical Trial Phase | Patient Population | Dosage | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Key Adverse Events (Grade 1-2) |
| Phase 1 (Pilot Expansion) | 4 patients with METex14 skipping | 800mg QD | 50% (2 partial responses) | Not Reported | Nausea, vomiting, diarrhea (mild)[2] |
| Phase 2 (Ongoing) | 8 treatment-naïve patients | 800mg QD | 75% | 5.4 months (as of July 25, 2023)[3] | Nausea (70.8%), diarrhea (33.3%), vomiting (29.2%), peripheral edema (29.2%)[3][4] |
| Phase 2 (Ongoing) | 17 evaluable patients | 800mg QD | 52.9% | 5.4 months (as of July 25, 2023)[3] | Nausea (70.8%), diarrhea (33.3%), vomiting (29.2%), peripheral edema (29.2%)[3][4] |
| Phase 1 & 2 (Combined Analysis) | 16 evaluable patients | 800mg QD | 56.2% | Not mature | Nausea (70.8%), diarrhea (33.3%), vomiting (29.2%), peripheral edema (17.6%)[4] |
Efficacy in MET Amplified Cancers: Preclinical Evidence
The efficacy of this compound in MET-amplified cancers has been evaluated in preclinical models, including cancer cell lines and patient-derived xenografts (PDX). These studies demonstrate that this compound effectively inhibits tumor growth in models with high MET amplification.
In a preclinical study, this compound showed significant tumor growth suppression in a PDX model with MET amplification and MET exon 14 deletion as a single agent.[5] Another study highlighted that this compound significantly suppresses tumor growth in PDX models with high MET amplification.[6] Furthermore, in a c-Met-amplified NSCLC PDX model, this compound achieved approximately 90% tumor growth inhibition when combined with erlotinib.[7][8]
Table 2: Preclinical Efficacy of this compound in MET Amplified Cancer Models
| Model Type | Cancer Type | MET Alteration | This compound Treatment | Key Findings |
| NSCLC Cell Lines (H1993, H596, EBC-1) | Non-Small Cell Lung Cancer | MET Amplification | Single agent | Cytotoxic effect at low nM concentrations; inhibition of c-MET autophosphorylation and downstream signaling.[5] |
| Patient-Derived Xenograft (PDX) | Non-Small Cell Lung Cancer | MET Amplification | Single agent | Tumor growth suppression.[5] |
| Patient-Derived Xenograft (PDX) | MET-addicted cancers | High MET Amplification | Single agent | Significant tumor growth suppression.[6] |
| Patient-Derived Xenograft (PDX) | Non-Small Cell Lung Cancer | c-Met Amplification | Combination with Erlotinib | ~90% tumor growth inhibition.[7][8] |
Direct Comparison and Future Outlook
Direct comparison of this compound efficacy between MET exon 14 skipping and MET amplification is challenging due to the different stages of investigation (clinical for exon 14 skipping and primarily preclinical for amplification). However, the available data suggests that this compound is highly active in both settings. The high response rates observed in clinical trials for MET exon 14 skipping NSCLC are very encouraging. The potent anti-tumor activity in preclinical models of MET-amplified cancers also indicates a strong therapeutic potential.
Future clinical trials will be crucial to definitively establish the clinical efficacy of this compound in patients with MET-amplified tumors and to directly compare its performance against its effects in the MET exon 14 skipping population.
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the MET signaling pathway and a general experimental workflow.
Caption: MET Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
The evaluation of this compound's efficacy relies on a range of established experimental methodologies.
In Vitro Cell-Based Assays
-
Cell Lines: Human cancer cell lines with documented MET exon 14 skipping (e.g., Hs746T) or MET amplification (e.g., SNU5, EBC-1, H1993) are utilized.[6]
-
Western Blot Analysis: To assess the inhibition of MET signaling, cells are treated with varying concentrations of this compound. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated MET (p-MET) and total MET, as well as downstream signaling proteins like p-AKT, AKT, p-ERK, and ERK. This allows for the visualization and quantification of protein phosphorylation levels.[6]
-
Cell Viability Assays: To determine the cytotoxic effects of this compound, cell viability assays such as MTT or CellTiter-Glo are performed. These assays measure the metabolic activity of cells, which correlates with the number of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.
In Vivo Xenograft Models
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with MET-altered cancers are implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound or a vehicle control.
-
Tumor Growth Inhibition: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the this compound-treated group to the vehicle-treated group.
Clinical Trial Protocol (Phase 2 - NCT05541822)
-
Study Design: An open-label, global, multicenter study to evaluate the safety and efficacy of this compound in patients with NSCLC harboring MET exon 14 skipping.[9]
-
Patient Population: Adult patients with locally advanced or metastatic NSCLC with a documented MET exon 14 skipping mutation.[4]
-
Treatment: this compound is administered orally at a dose of 800 mg once daily.[4]
-
Primary Endpoint: Objective Response Rate (ORR) as per RECIST 1.1.[9]
-
Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), pharmacokinetics, and safety.[4][9]
This guide provides a snapshot of the current understanding of this compound's efficacy. As more data from ongoing and future studies become available, a more definitive comparison between its effects on MET exon 14 skipping and MET amplification will be possible.
References
- 1. This compound – ABION BIO [abionbio.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ABION Presents New Efficacy Data for this compound, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. - 서울대학교 분자병리학실험실 [molpathlab.snu.ac.kr]
- 9. ascopubs.org [ascopubs.org]
Independent Validation of ABN401 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings for ABN401, a selective c-MET inhibitor, with established alternative therapies for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and workflows.
Disclaimer: As of the latest available information, published data on this compound originates from studies conducted by the manufacturer, ABION Bio, and its collaborators. Independent validation by unaffiliated research groups has not yet been identified in publicly accessible literature. The following information should be interpreted with this in mind.
Executive Summary
This compound is an orally bioavailable, selective tyrosine kinase inhibitor (TKI) that targets the c-MET receptor.[1] Published preclinical and early-phase clinical data suggest this compound has a promising safety profile and demonstrates anti-tumor activity in patients with advanced solid tumors, particularly in NSCLC harboring c-MET alterations. This guide compares the available data for this compound with other approved c-MET inhibitors: capmatinib, tepotinib, savolitinib, and crizotinib.
Comparative Efficacy and Safety of c-MET Inhibitors
The following tables summarize the clinical performance of this compound and its alternatives in treating NSCLC with MET exon 14 skipping mutations.
Table 1: Efficacy of c-MET Inhibitors in Treatment-Naïve Patients with METex14 NSCLC
| Drug | Trial Name/Identifier | Number of Patients (n) | Objective Response Rate (ORR) | Median Duration of Response (DoR) in Months | Median Progression-Free Survival (PFS) in Months |
| This compound | Phase 2 (NCT05541822) | 8 | 75% | 5.4 | Not Reported |
| Capmatinib | GEOMETRY mono-1 | 60 | 68% | 16.6 | 12.5 |
| Tepotinib | VISION (Cohorts A+C) | 164 | 57.3% | 46.4 | Not Reported |
| Savolitinib | Phase 3b | Not Specified | 62.1% | Not Reported | 13.7 |
| Crizotinib | PROFILE 1001 | 15 (response-evaluable) | 44% (unconfirmed) | Not Reported | Not Calculated |
Table 2: Efficacy of c-MET Inhibitors in Previously Treated Patients with METex14 NSCLC
| Drug | Trial Name/Identifier | Number of Patients (n) | Objective Response Rate (ORR) | Median Duration of Response (DoR) in Months | Median Progression-Free Survival (PFS) in Months |
| This compound | Not specified for previously treated | - | - | - | - |
| Capmatinib | GEOMETRY mono-1 | 100 | 44% | 9.7 | 5.5 |
| Tepotinib | VISION (Cohorts A+C) | 149 | 45.0% | 12.6 | Not Reported |
| Savolitinib | Phase 2 | 70 | 47.5% | Not Reached | 6.8 |
| Crizotinib | METROS | Not Specified | 27% | Not Reported | 4.4 |
Table 3: Safety Profile of c-MET Inhibitors (Most Common Treatment-Related Adverse Events - TRAEs)
| Drug | Grade ≥3 TRAEs | Most Common Any-Grade TRAEs |
| This compound | 8.3% (2/24 patients) | Nausea (70.8%), Diarrhea (33.3%), Vomiting (29.2%) |
| Capmatinib | 73% (Grade 3 or 4) | Peripheral edema (17%), increased lipase (B570770) (9%) |
| Tepotinib | 36.1% | Peripheral edema (67.7%), hypoalbuminemia (25.2%), nausea (23.3%) |
| Savolitinib | 46% | Increased AST (13%), increased ALT (10%), peripheral edema (9%) |
| Crizotinib | One Grade 3 TRAE (edema) reported in PROFILE 1001 | Edema (35%), nausea (35%), vision disorder (29%) |
Mechanism of Action and Signaling Pathway
This compound, like other c-MET inhibitors, functions by binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its phosphorylation and downstream signaling.[2] This disruption of the HGF/c-MET pathway leads to reduced tumor cell proliferation, survival, and invasion.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical validation of this compound, primarily based on the study by Kim et al. in Cancers (2020).[1]
Cell Viability Assay (WST-1 Assay)
This assay determines the cytotoxic effects of this compound on cancer cell lines.
-
Cell Lines: MET-addicted cancer cell lines (e.g., SNU-5, Hs746T, EBC-1) and a normal immortalized cell line.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with this compound at various concentrations for 72 hours.
-
WST-1 reagent is added to each well, and the plates are incubated for 2 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated.
-
Western Blot Analysis for c-MET Signaling
This method is used to assess the effect of this compound on the phosphorylation of c-MET and its downstream signaling proteins.
-
Procedure:
-
MET-addicted cancer cells are treated with different concentrations of this compound.
-
Cells are harvested and lysed.
-
Protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total c-MET, phosphorylated c-MET (p-MET), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) system.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude).
-
Procedure:
-
MET-addicted human cancer cells are injected subcutaneously into the flanks of the mice.
-
Once tumors reach a certain volume, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volumes are measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blot, immunohistochemistry).
-
Conclusion
The available data from manufacturer-led studies position this compound as a potentially effective and well-tolerated c-MET inhibitor for NSCLC with MET exon 14 skipping mutations. Early clinical results show a high objective response rate in treatment-naïve patients. However, for a comprehensive and unbiased assessment of its therapeutic potential, independent validation of these findings is crucial. Direct, head-to-head comparative clinical trials with other approved c-MET inhibitors would be necessary to definitively establish its place in the therapeutic landscape. Researchers and clinicians should consider the current evidence base, including the noted lack of independent replication, when evaluating this compound.
References
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for ABN401
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of ABN401, a potent and selective c-MET inhibitor. Adherence to these guidelines is essential to ensure the safety of all researchers, scientists, and drug development professionals. Given the cytotoxic nature of this compound, all handling procedures must be performed with the utmost care and precision.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing on best practices for handling potent cytotoxic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[1][2][3] | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately upon contamination. |
| Gown | Disposable, back-closing, solid-front gown made of polyethylene-coated polypropylene.[1][2][4] | Protects against splashes and contamination of personal clothing. Must be lint-free and have long sleeves with tight-fitting cuffs. |
| Eye Protection | Safety goggles and a full-face shield.[1][2] | Offers comprehensive protection against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[1][2] | Essential when handling the powdered form of this compound or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[1] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous and controlled workflow is paramount when working with this compound. The following experimental workflow diagram outlines the essential steps from preparation to disposal.
Figure 1. A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocols
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to contain any potential spills or aerosols.[5]
-
PPE: Before entering the designated area, don all required PPE as specified in the table above.
2. Handling:
-
Weighing: When weighing the powdered form of this compound, do so within a ventilated enclosure to minimize the risk of inhalation.
-
Reconstitution: Reconstitute this compound within the BSC. Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
3. Cleanup:
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable decontamination solution, such as a high-pH soap and water solution, should be used.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment, with the inner gloves being the last item to be removed.[1]
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including gloves, gowns, vials, and pipette tips, must be segregated as cytotoxic waste.[6]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.[6] These containers should be purple or marked with the universal cytotoxic symbol.
-
Incineration: The final disposal method for cytotoxic waste is high-temperature incineration.[7][8] Do not dispose of this compound waste through standard laboratory trash or sewer systems.
Mechanism of Action: this compound Signaling Pathway
This compound is a selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[9][10][11] Dysregulation of the c-MET signaling pathway is implicated in tumorigenesis. The following diagram illustrates the inhibitory action of this compound on this pathway.
Figure 2. This compound inhibits the phosphorylation of the c-MET receptor, blocking downstream signaling pathways.
By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with the highest degree of safety and confidence, fostering a secure environment for groundbreaking research.
References
- 1. halyardhealth.com [halyardhealth.com]
- 2. aaha.org [aaha.org]
- 3. oncodaily.com [oncodaily.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. qualia-bio.com [qualia-bio.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. youtube.com [youtube.com]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. This compound – ABION BIO [abionbio.com]
- 10. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
